Technical Documentation Center

4-Phenoxythiobenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Phenoxythiobenzamide

Core Science & Biosynthesis

Foundational

4-Phenoxythiobenzamide chemical structure and properties

An in-depth technical guide on 4-Phenoxythiobenzamide , structured for researchers and drug development professionals.[1] Chemical Class: Diaryl Ether / Thioamide Bioisostere Primary Utility: Synthetic Intermediate, Pept...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 4-Phenoxythiobenzamide , structured for researchers and drug development professionals.[1]

Chemical Class: Diaryl Ether / Thioamide Bioisostere Primary Utility: Synthetic Intermediate, Peptidomimetic Scaffold, Pharmacophore Exploration

Executive Summary

4-Phenoxythiobenzamide is a specialized organosulfur compound characterized by a thioamide moiety attached to a diphenyl ether scaffold.[1] In medicinal chemistry, it serves as a critical bioisostere of its oxo-analog (4-phenoxybenzamide), offering altered physicochemical properties such as enhanced lipophilicity, modified hydrogen-bonding potential, and increased metabolic stability against proteolytic enzymes.

This guide details the structural architecture, validated synthesis protocols, and application logic for integrating this moiety into drug discovery workflows, specifically for targeting hydrophobic pockets in kinases and GPCRs.

Chemical Architecture & Properties[1]

Structural Analysis

The molecule consists of two distinct domains:

  • The Pharmacophore Tail (4-Phenoxy): A lipophilic diphenyl ether group that provides rotational flexibility and capability for

    
     stacking interactions within active sites.[1]
    
  • The Warhead/Linker (Thioamide): A planar

    
     group.[1] Compared to the amide carbonyl (
    
    
    
    ), the thiocarbonyl (
    
    
    ) has a larger van der Waals radius (1.80 Å vs 1.52 Å) and lower electronegativity, resulting in a "softer" nucleophile.
Physicochemical Data Table

Data represents calculated values based on structure-property relationships (SAR) of analogous thiobenzamides.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Core scaffold tracking
Molecular Weight 229.30 g/mol Fragment-based drug design (FBDD) compliant
LogP (Predicted) ~3.8 - 4.1Higher than oxo-analog (3.3); increased membrane permeability
H-Bond Donors 2 (

)
Stronger H-bond acidity than amides
H-Bond Acceptors 1 (S)Weaker H-bond basicity than Oxygen
Electronic Effect Resonance DonorPhenoxy group is electron-donating to the central ring

Synthetic Methodologies

As a Senior Scientist, I recommend the Lawesson’s Reagent Thionation pathway for small-to-medium scale synthesis due to its selectivity and mild conditions compared to the harsh


 method.
Workflow Visualization

The following diagram outlines the primary synthesis route and a key downstream application (Hantzsch Thiazole Synthesis).

G Start 4-Phenoxybenzamide (Precursor) Product 4-Phenoxythiobenzamide (Target) Start->Product Thionation (O -> S substitution) Reagent Lawesson's Reagent (THF, Reflux) Reagent->Product Reagent App Thiazole Derivative (Hantzsch Reaction) Product->App + α-Halo Ketone (Cyclization)

Figure 1: Synthetic pathway from amide precursor to thioamide and subsequent heterocycle formation.[2]

Detailed Protocol: Thionation via Lawesson’s Reagent

Objective: Conversion of 4-phenoxybenzamide to 4-phenoxythiobenzamide.[1]

Reagents:

  • Substrate: 4-Phenoxybenzamide (1.0 eq)[1]

  • Reagent: Lawesson’s Reagent (0.5 - 0.6 eq)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-phenoxybenzamide (e.g., 500 mg, 2.34 mmol) in anhydrous THF (10 mL).

    • Expert Note: THF is preferred for room temperature or mild reflux.[1] Use Toluene if higher temperatures (>80°C) are required for sterically hindered substrates.[1]

  • Addition: Add Lawesson’s Reagent (570 mg, 1.41 mmol) in a single portion. The solution will typically turn heterogeneous or slightly yellow.[1]

  • Reaction: Stir the mixture at room temperature for 30 minutes. If TLC indicates incomplete conversion, heat to mild reflux (66°C) for 1–3 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1).[1] The thioamide is less polar (higher

      
      ) and often stains distinctively yellow/orange compared to the amide.[1]
      
  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Do not concentrate directly to dryness, as Lawesson’s by-products can polymerize and complicate purification.[1]

    • Dilute with

      
       or EtOAc and wash extensively with water (3x) and saturated 
      
      
      
      to hydrolyze and remove phosphorus by-products.[1]
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography on silica gel.
    
    • Eluent: Gradient of Pentane/Ether or Hexane/EtOAc.[1]

    • Yield Expectation: 85–95%.[1]

Applications in Drug Development[3][4][5]

Bioisosteric Replacement

Replacing an amide with a thioamide is a strategic "tactic" in Lead Optimization:

  • Proteolytic Stability: The

    
     bond is resistant to standard peptidases, extending the half-life (
    
    
    
    ) of peptide-like drugs.
  • Conformational Lock: The rotation barrier of

    
     in thioamides is higher than in amides, potentially locking the molecule in a bioactive conformation.
    
Heterocyclic Synthesis (The Hantzsch Reaction)

4-Phenoxythiobenzamide is a potent precursor for synthesizing 2-(4-phenoxyphenyl)thiazoles .[1]

  • Mechanism: Reaction with

    
    -halo ketones (e.g., chloroacetone) yields the thiazole ring.
    
  • Relevance: This scaffold is ubiquitous in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Quality Control & Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following markers.

MethodDiagnostic FeatureAcceptance Criteria
IR Spectroscopy C=S StretchStrong band at 1000–1200 cm⁻¹ (Absent in amide precursor).[1]
¹H NMR NH ProtonsBroad singlets for

typically shift downfield (~9.0–10.0 ppm) compared to amide.[1]
¹³C NMR C=S CarbonDistinctive signal at 190–205 ppm (Carbonyl C=O is typically 160–170 ppm).[1]
HPLC Retention TimeLonger retention time than 4-phenoxybenzamide (due to higher lipophilicity).[1]

Safety & Handling

  • Stench Warning: Thioamides and Lawesson's reagent by-products often possess a pungent, sulfurous odor.[1] All reactions must be conducted in a well-ventilated fume hood.[1]

  • Toxicity: While specific toxicology for this derivative may be limited, diaryl ethers and thioamides can be skin irritants.[1] Standard PPE (nitrile gloves, goggles) is mandatory.

  • Decontamination: Glassware should be soaked in a bleach solution (sodium hypochlorite) to oxidize residual sulfur compounds before washing.[1]

References

  • Lawesson's Reagent: A Versatile Reagent in Organic Synthesis. Organic Chemistry Portal.[1] Detailed mechanism and solvent selection for thionation. [Link]

  • 4-Phenoxybenzamide (Precursor Data). PubChem. Chemical and physical properties of the oxo-analog. [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives. Molecules (MDPI). Context on the biological relevance of the phenoxybenzamide scaffold. [Link]

Sources

Exploratory

Synthesis pathways for 4-Phenoxythiobenzamide

An In-depth Technical Guide to the Synthesis of 4-Phenoxythiobenzamide Authored by a Senior Application Scientist Foreword: The Strategic Importance of Thioamides in Modern Chemistry The thioamide functional group, a sul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Phenoxythiobenzamide

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Thioamides in Modern Chemistry

The thioamide functional group, a sulfur analog of the more common amide, represents a critical structural motif in contemporary medicinal chemistry and materials science. Its unique physicochemical properties, including enhanced hydrogen bonding capabilities, increased nucleophilicity, and greater stability against hydrolysis compared to its amide counterpart, make it a valuable isostere in drug design.[1][2] The strategic incorporation of a thioamide can significantly modulate the pharmacokinetic and pharmacodynamic profiles of a bioactive molecule. 4-Phenoxythiobenzamide, as a member of this class, serves as a key building block for the synthesis of various heterocyclic compounds and other advanced organic materials. This guide provides a comprehensive overview of the principal synthetic pathways to 4-phenoxythiobenzamide, offering field-proven insights into the causality behind experimental choices and ensuring each protocol is presented as a self-validating system.

Strategic Overview of Synthesis Pathways

The synthesis of 4-phenoxythiobenzamide can be approached from several common precursors, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. This guide will focus on the most prevalent and practical routes starting from 4-phenoxybenzonitrile, 4-phenoxybenzamide, and 4-phenoxybenzaldehyde.

G cluster_start Common Precursors 4-Phenoxybenzonitrile 4-Phenoxybenzonitrile 4-Phenoxythiobenzamide 4-Phenoxythiobenzamide 4-Phenoxybenzonitrile->4-Phenoxythiobenzamide Thiolysis 4-Phenoxybenzamide 4-Phenoxybenzamide 4-Phenoxybenzamide->4-Phenoxythiobenzamide Thionation 4-Phenoxybenzaldehyde 4-Phenoxybenzaldehyde 4-Phenoxybenzaldehyde->4-Phenoxythiobenzamide Willgerodt-Kindler Reaction

Figure 1: Primary synthetic routes to 4-Phenoxythiobenzamide.

Pathway 1: Thiolysis of 4-Phenoxybenzonitrile

The conversion of a nitrile to a primary thioamide is a direct and efficient method. This transformation involves the addition of a sulfur nucleophile across the carbon-nitrogen triple bond. Several reagents can effect this conversion, with the choice influencing reaction conditions and functional group tolerance.

Mechanism: Nucleophilic Addition to the Nitrile

The core mechanism involves the activation of a sulfur source to create a potent nucleophile that attacks the electrophilic carbon of the nitrile group. This is followed by protonation or hydrolysis to yield the final thioamide. For instance, using hydrogen sulfide, an anion-exchange resin can be used to generate the hydrosulfide anion (SH⁻) in situ, which then acts as the nucleophile.[3] Alternatively, reagents like thioacetic acid can be used, often in the presence of a base, to generate a thiolate that attacks the nitrile.[4]

Experimental Protocol: Conversion of Nitrile with Thioacetic Acid

This protocol is adapted from a general method for the synthesis of thioamides from nitriles using thioacetic acid and calcium hydride, which offers mild, solvent-free conditions and high yields.[4]

Materials:

  • 4-Phenoxybenzonitrile

  • Thioacetic acid (CH₃COSH)

  • Calcium hydride (CaH₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-phenoxybenzonitrile (1.0 eq), thioacetic acid (1.5 eq), and calcium hydride (1.5 eq). Causality: Calcium hydride reacts with thioacetic acid to form a nucleophilic calcium thiolate, which is the active species for attacking the nitrile. The reaction is often run neat (solvent-free) to maximize reactant concentration.[4]

  • Heating: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is fully consumed (typically 1-2 hours).[4]

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (DCM).

  • Quenching: Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining thioacetic acid, followed by a water wash. Expertise: This neutralization step is critical to prevent the hydrolysis of the product and to remove acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-phenoxythiobenzamide.

Pathway 2: Thionation of 4-Phenoxybenzamide

The direct conversion of an amide to a thioamide is one of the most common and reliable methods for thioamide synthesis. This is achieved using a thionating (or thiating) agent, with Lawesson's reagent being the most prominent and versatile.[1][2][5]

Mechanism: The Lawesson's Reagent Pathway

The thionation of an amide with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is mechanistically analogous to the Wittig reaction.[1][6] In solution, the dimeric Lawesson's reagent is in equilibrium with a more reactive dithiophosphine ylide monomer.[1][2] This monomer undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a transient, four-membered thiaoxaphosphetane intermediate.[1] This intermediate rapidly collapses in a cycloreversion step, driven by the formation of a highly stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphorus-containing byproduct.[1][5]

G Amide R-C(=O)NH₂ Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate + LR LR Lawesson's Reagent (Monomer) LR->Intermediate Thioamide R-C(=S)NH₂ Intermediate->Thioamide Cycloreversion Byproduct P-O Byproduct Intermediate->Byproduct

Figure 2: Simplified mechanism of amide thionation using Lawesson's Reagent.

Experimental Protocol: Thionation with Lawesson's Reagent

This procedure is a general method applicable to a wide range of amides.[1]

Materials:

  • 4-Phenoxybenzamide

  • Lawesson's Reagent (LR)

  • Anhydrous Toluene or Dioxane

  • Silica Gel

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-phenoxybenzamide (1.0 eq) and Lawesson's Reagent (0.5 - 0.6 eq). Causality: Anhydrous conditions are crucial as Lawesson's reagent can react with water. While stoichiometric calculations suggest 0.5 eq of the dimeric LR is needed, a slight excess is often used to drive the reaction to completion.

  • Solvent Addition: Add anhydrous toluene (or dioxane) to the flask to create a solution or suspension (typically 4-5 mL per mmol of amide).[1]

  • Heating: Heat the mixture to reflux (approx. 110°C for toluene).

  • Monitoring: Monitor the reaction by TLC until the starting amide is consumed. Reaction times can vary from a few hours to overnight depending on the substrate's reactivity.[1]

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: The crude residue contains the product and phosphorus byproducts. Purification is typically achieved via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient. Trustworthiness: The removal of phosphorus byproducts is the main challenge of this method; chromatography is generally required for high purity.[7][8]

Alternative Thionating Agent: Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide (P₄S₁₀) is a more traditional and less expensive thionating agent.[7][9] However, it often requires higher reaction temperatures and can lead to more side products.[5] A modern improvement involves using P₄S₁₀ supported on aluminum oxide (Al₂O₃) or in combination with hexamethyldisiloxane (HMDO), which can lead to cleaner reactions and simpler workups where byproducts are removed by filtration or a simple hydrolytic wash.[7][8][10][11]

Pathway 3: The Willgerodt-Kindler Reaction of 4-Phenoxybenzaldehyde

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl aldehydes or ketones into thioamides.[12][13] It is a three-component reaction involving the carbonyl compound, an amine (often a secondary amine like morpholine), and elemental sulfur.[12][14]

Mechanism: Imine Formation and Sulfur-Mediated Rearrangement

The reaction begins with the formation of an enamine from the aldehyde (4-phenoxybenzaldehyde) and the amine catalyst (e.g., morpholine).[12] This enamine then acts as a nucleophile, attacking the elemental sulfur (S₈). The subsequent rearrangement and hydrolysis steps lead to the formation of the terminal thioamide.[12][15] The use of a base catalyst, such as Na₂S·9H₂O, can significantly improve yields for the synthesis of thiobenzanilides from benzaldehydes and anilines.[16] Microwave-assisted protocols have also been developed to accelerate this reaction, often reducing reaction times from hours to minutes.[14][17]

G Aldehyde 4-Phenoxybenzaldehyde Intermediate Enamine/Imine Intermediate Aldehyde->Intermediate + Amine Amine Amine (e.g., NH₃ or Morpholine) Amine->Intermediate Sulfur Elemental Sulfur (S₈) Thioamide 4-Phenoxythiobenzamide Sulfur->Thioamide Intermediate->Thioamide + Sulfur Rearrangement

Figure 3: Conceptual workflow of the Willgerodt-Kindler Reaction.

Experimental Protocol: Microwave-Assisted Kindler Reaction

This protocol is based on a general microwave-enhanced Kindler synthesis, which provides rapid access to thioamides.[14][17]

Materials:

  • 4-Phenoxybenzaldehyde

  • Ammonia source (e.g., aqueous ammonia for primary thioamide) or a secondary amine like Morpholine

  • Elemental Sulfur (S₈)

  • 1-Methyl-2-pyrrolidone (NMP) as solvent

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave process vial, combine 4-phenoxybenzaldehyde (1.0 eq), elemental sulfur (2.0-3.0 eq), and the amine (e.g., an excess of aqueous ammonia).

  • Solvent: Add a minimal amount of NMP as the solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature between 110-180°C for 5-20 minutes. Expertise: The temperature and time must be optimized for the specific substrate. Microwave heating dramatically accelerates the reaction compared to conventional reflux.[14]

  • Workup: After cooling, the reaction mixture is typically poured into water, and the precipitated product is collected by filtration.

  • Purification: The crude product can be washed with water and a suitable organic solvent (like diethyl ether to remove excess sulfur) and then purified by recrystallization or column chromatography if necessary.

Data Summary: Comparison of Synthesis Pathways

PathwayStarting MaterialKey ReagentsTypical ConditionsYieldsAdvantages & Disadvantages
Thiolysis 4-PhenoxybenzonitrileThioacetic acid/CaH₂; H₂S/resin80°C, solvent-free[4]Good to Excellent (76-95%)[4]Pro: Mild, high-yielding, good functional group tolerance.[4]Con: Requires handling of odorous sulfur reagents.
Thionation 4-PhenoxybenzamideLawesson's Reagent; P₄S₁₀Reflux in Toluene or Dioxane[1]Good to Excellent (62-93%)[7]Pro: Highly reliable and versatile method.[1]Con: Requires chromatography to remove P-byproducts; LR is expensive.[7]
Willgerodt-Kindler 4-PhenoxybenzaldehydeAmine, Elemental SulfurMicrowave, 110-180°C, 5-20 min[14]GoodPro: Rapid synthesis via microwave; three-component reaction.[14][17]Con: Can have complex byproducts; optimization may be required.

Conclusion

The synthesis of 4-phenoxythiobenzamide can be successfully achieved through several reliable pathways. The thionation of the corresponding amide, 4-phenoxybenzamide, using Lawesson's Reagent stands out as a highly versatile and generally high-yielding, albeit more expensive, method. For a more direct and milder approach, the thiolysis of 4-phenoxybenzonitrile with thioacetic acid presents an excellent alternative. Finally, the Willgerodt-Kindler reaction starting from 4-phenoxybenzaldehyde offers a rapid, one-pot synthesis, especially when enhanced by microwave irradiation. The selection of the optimal route will ultimately be guided by factors of cost, scale, available starting materials, and the specific purity requirements of the final application.

References

  • Zubruyev, O. I., Stiasni, N., & Kappe, C. O. (2003). A microwave-enhanced Kindler thioamide synthesis. Journal of Combinatorial Chemistry, 5(2), 145-148. (Source available through various academic portals)
  • Poupaert, J. H., et al. (2005). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. Letters in Organic Chemistry, 2(6), 535-537. [Link]

  • Liboska, R., et al. (Year not available). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthesis. (Source available through various academic portals, specific URL not provided in search results)
  • Yadav, L. D. S., et al. (2014). Metal-Free, One-Pot Oxidative Conversion of Aldehydes to Primary Thioamides in Aqueous Media. Synthetic Communications, 44(3), 408-416. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. [Link]

  • Chen, J., et al. (2018). K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. Molecules, 23(10), 2499. [Link]

  • Friscic, T., et al. (2017). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]

  • Mahammed, K. A., et al. (2009). A Mild and Versatile Synthesis of Thioamides. Synlett, 2009(14), 2338-2340. [Link]

  • C&EN Global Enterprise. (1960). Chemists Find General Thioamide Synthesis. ACS Publications. [Link]

  • Kaboudin, B., Elhamifar, D., & Farjadian, F. (2006). A NEW, EFFICIENT AND SIMPLE METHOD FOR THE SYNTHESIS OF THIOAMIDES FROM NITRILES. Organic Preparations and Procedures International, 38(4), 409-412. (Source available through various academic portals, specific URL not provided in search results)
  • Li, A. Y. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. (Source available through various academic portals, specific URL not provided in search results)
  • Goudia, M., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3530. [Link]

  • Pathare, R. S., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. ChemistrySelect, 6(43), 11843-11860. [Link]

  • Ali, I. A. I., et al. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 25(19), 4485. [Link]

  • ResearchGate. (2025). A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10. [Link]

  • Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473. [Link]

  • Okamoto, K., Yamamoto, T., & Kanbara, T. (2007). Efficient Synthesis of Thiobenzanilides by Willgerodt–Kindler Reaction with Base Catalysts. Synlett, 2007(17), 2687-2690. [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]

Sources

Foundational

4-Phenoxythiobenzamide discovery and history

An In-depth Technical Guide to the Discovery and Therapeutic Potential of Phenoxy-Thiobenzamide Scaffolds Abstract The confluence of a phenoxy ether linkage with a (thio)benzamide core represents a privileged structural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Therapeutic Potential of Phenoxy-Thiobenzamide Scaffolds

Abstract

The confluence of a phenoxy ether linkage with a (thio)benzamide core represents a privileged structural motif in modern medicinal chemistry. While the specific entity, 4-Phenoxythiobenzamide, remains a novel and largely unexplored chemical space, its constituent functional groups are hallmarks of numerous biologically active agents. This technical guide provides a comprehensive analysis of the discovery, synthesis, and historical development of structurally related phenoxybenzamide and thiobenzamide derivatives. By examining these analogs, we aim to illuminate the therapeutic potential and guide future research into this promising class of compounds. This whitepaper is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and a self-validating system of protocols and mechanistic claims.

Introduction: The Phenoxy-(Thio)benzamide Core

The journey of drug discovery is often one of incremental innovation, building upon established pharmacophores to create novel therapeutics. The phenoxy-benzamide and its sulfur analog, phenoxy-thiobenzamide, are exemplary of this principle. The phenoxy group, a phenyl ether, is a common feature in a wide array of pharmaceuticals and agrochemicals, valued for its ability to introduce conformational rigidity and modulate lipophilicity. The benzamide and thiobenzamide moieties are versatile functional groups capable of participating in various non-covalent interactions, making them excellent anchors for binding to biological targets.

While a dedicated body of literature on 4-Phenoxythiobenzamide is not prominent, a rich history exists for its close relatives. These related compounds exhibit a broad spectrum of biological activities, including but not limited to, antimicrobial, antifungal, antiproliferative, anti-inflammatory, and receptor-modulating properties.[1][2] This guide will dissect the synthesis, biological evaluation, and mechanistic underpinnings of these key analogs to build a predictive framework for the potential applications of 4-Phenoxythiobenzamide.

Synthetic Strategies and Methodologies

The synthesis of phenoxy-(thio)benzamide derivatives typically involves a multi-step process. The key reactions are the formation of the phenoxy ether bond and the construction of the benzamide or thiobenzamide functionality.

Formation of the Phenoxy Ether Linkage

A common method for synthesizing the phenoxy ether linkage is through a nucleophilic aromatic substitution reaction, often a variation of the Williamson ether synthesis or the Ullmann condensation. For instance, the synthesis of 4-phenoxyphenol, an important intermediate, can be achieved by reacting potassium hydroxide, phenol, and toluene to form a salt, followed by a reaction with p-chlorophenol.[3]

Experimental Protocol: Synthesis of 4-Phenoxyphenol [3]

  • Salt Formation: A mixture of 2000 kg of toluene, 350 kg of 90% potassium hydroxide, and 1900 kg of phenol is added to a reaction kettle. The mixture is heated to reflux for dehydration. Toluene is recovered under normal pressure until the temperature reaches 172 °C and the material is fully dissolved.

  • Coupling Reaction: In a separate reaction kettle, 382 kg of p-chlorophenol and 630 kg of phenol are mixed, stirred, and heated to 172 °C until fully dissolved.

  • Pipelined Reaction: The two solutions are then pumped into a pipeline reactor under ultrasonic conditions.

  • Work-up: The material discharged from the pipeline reactor is collected in a reaction kettle for further processing and purification to yield 4-phenoxyphenol.

Synthesis of the Thiobenzamide Moiety

The conversion of a benzamide to a thiobenzamide is a crucial step. This is often accomplished using a thionating agent, with Lawesson's reagent being a common choice. Alternatively, thiobenzamides can be synthesized from the corresponding nitrile. A patented method for the synthesis of 4-Hydroxythiobenzamide involves the refluxing of p-hydroxybenzamide with phosphorus pentasulfide.[4]

Experimental Protocol: Synthesis of 4-Hydroxythiobenzamide [4]

  • Amidation: Methyl p-hydroxybenzoate is mixed with concentrated ammonia water in a reaction kettle and subjected to a high-temperature reaction to obtain p-hydroxybenzamide.

  • Thionation: The resulting p-hydroxybenzamide is refluxed with phosphorus pentasulfide in a suitable solvent.

  • Purification: After the reaction is complete, the solvent is removed by distillation. Water and ethyl acetate are added for extraction. The organic phase is then evaporated to dryness to yield 4-Hydroxythiobenzamide.

Synthesis_of_4_Phenoxythiobenzamide cluster_synthesis Conceptual Synthesis of 4-Phenoxythiobenzamide phenol Phenol intermediate1 4-Phenoxybenzonitrile phenol->intermediate1 Ullmann Condensation p_chlorobenzonitrile 4-Chlorobenzonitrile p_chlorobenzonitrile->intermediate1 intermediate2 4-Phenoxybenzamide intermediate1->intermediate2 Hydrolysis product 4-Phenoxythiobenzamide intermediate2->product Thionation (e.g., Lawesson's Reagent)

Caption: A conceptual synthetic pathway for 4-Phenoxythiobenzamide.

Key Derivatives and Their Biological Activities

The structural framework of phenoxy-(thio)benzamide is present in a variety of compounds with significant biological effects.

Phenoxybenzamide Derivatives
  • Kappa Opioid Receptor Antagonists: A series of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues have been identified as potent and selective kappa opioid receptor antagonists.[5] These compounds are of interest for the treatment of various central nervous system disorders.

  • Adrenergic Receptor Ligands: 4-(Benzamide)- and 4-(phthalimide)-substituted phenoxypropanolamines have been synthesized and evaluated for their binding to beta-1 and beta-2 adrenergic receptors.[6] Such compounds have potential applications in cardiovascular medicine.

  • Antibacterial and Antitumor Agents: Derivatives of 2-(4-hydroxyphenoxy)benzamide have shown promising antibacterial and antitumor effects.[7] The phenoxy moiety plays a crucial role in the biological activity of these compounds. Phenoxybenzamine, a related haloalkylamine, is an irreversible alpha-adrenergic antagonist used to treat hypertension associated with pheochromocytoma.[8][9] It has also been investigated for its anti-proliferative and histone deacetylase inhibitory activities.[10]

Thiobenzamide Derivatives
  • Antifungal and Antiproliferative Agents: Novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives have demonstrated significant in vitro antifungal activity against Candida strains and antiproliferative activity against HCV29T cancer cell lines.[2]

  • Antitubercular Potential: While not directly phenoxy derivatives, the thiobenzamide core is a known pharmacophore in antitubercular drug discovery, suggesting that phenoxy-substituted thiobenzamides could be a fruitful area of investigation.[11]

Compound Class Core Structure Biological Activity Potential Application
Phenoxybenzamide AnaloguesPhenoxybenzamideKappa Opioid Receptor AntagonismCNS Disorders
PhenoxypropanolaminesPhenoxypropanolamineBeta-Adrenergic Receptor BindingCardiovascular Disease
HydroxyphenoxybenzamidesPhenoxybenzamideAntibacterial, AntitumorInfectious Diseases, Oncology
DihydroxythiobenzamidesThiobenzamideAntifungal, AntiproliferativeMycology, Oncology
PhenoxybenzamineHaloalkylamineAlpha-Adrenergic AntagonismHypertension, Oncology

Mechanisms of Action

The diverse biological activities of phenoxy-(thio)benzamide derivatives are a result of their varied mechanisms of action.

  • Receptor Antagonism: As seen with the kappa opioid receptor antagonists and phenoxybenzamine, these molecules can act as competitive or non-competitive inhibitors of specific receptors, thereby modulating downstream signaling pathways. Phenoxybenzamine forms a covalent bond with alpha-adrenoceptors, leading to irreversible blockade.[9]

Phenoxybenzamine_MOA PBZ Phenoxybenzamine AlphaR Alpha-Adrenergic Receptor PBZ->AlphaR Irreversible Blockade PLC Phospholipase C AlphaR->PLC Activation (Blocked) IP3_DAG IP3 & DAG PLC->IP3_DAG Production (Decreased) Ca2 Intracellular Ca2+ IP3_DAG->Ca2 Release (Decreased) Contraction Smooth Muscle Contraction Ca2->Contraction Stimulation (Decreased)

Caption: Mechanism of action of Phenoxybenzamine as an alpha-adrenergic antagonist.

  • Enzyme Inhibition: Some derivatives may exert their effects by inhibiting key enzymes. For example, the antiproliferative activity of phenoxybenzamine has been linked to the inhibition of histone deacetylases (HDACs), particularly isoforms 5, 6, and 9.[10]

  • Antimicrobial Mechanisms: The antibacterial activity of salicylanilides (related to phenoxybenzamides) may involve the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.[1]

Structure-Activity Relationships (SAR)

The biological activity of phenoxy-(thio)benzamide derivatives is highly dependent on their chemical structure. SAR studies have revealed key insights:

  • In the kappa opioid receptor antagonist series, the nature and position of substituents on the phenoxy and benzamide rings, as well as the linker, are critical for potency and selectivity.[5]

  • For salicylanilide derivatives, lipophilicity plays a significant role in their antimicrobial activity. The type and position of halogen substituents on the salicyl ring influence the overall efficacy.[1]

  • The conversion of the amide to a thioamide can significantly alter the electronic properties and hydrogen bonding capacity of the molecule, potentially leading to different biological activities.

Future Directions and the Potential of 4-Phenoxythiobenzamide

Based on the comprehensive analysis of its structural analogs, 4-Phenoxythiobenzamide emerges as a compound of significant interest. The combination of the phenoxy group, which is present in compounds with CNS and cardiovascular activity, and the thiobenzamide moiety, found in antifungal and antiproliferative agents, suggests that 4-Phenoxythiobenzamide could possess a unique and valuable biological profile.

Future research should focus on the following areas:

  • De Novo Synthesis and Characterization: The development of a robust and scalable synthetic route to 4-Phenoxythiobenzamide is the first critical step.

  • Broad-Spectrum Biological Screening: The compound should be screened against a wide range of biological targets, including microbial strains, cancer cell lines, and a panel of receptors and enzymes.

  • Lead Optimization: Should promising activity be identified, a medicinal chemistry program focused on SAR-guided optimization of the 4-Phenoxythiobenzamide scaffold could lead to the discovery of novel therapeutic agents.

The exploration of this novel chemical entity, grounded in the rich history of its parent structures, holds the promise of uncovering new avenues for drug discovery and development.

References

  • Carroll, F. I., et al. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. PubMed.
  • Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. PMC.
  • Niewiadomy, A., et al. (2015).
  • CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
  • Jindal, D. P., et al. (2005). Synthesis of 4-(benzamide) and 4-(phthalimide)-substituted phenoxypropanolamines and their beta-1, beta-2-adrenergic receptor binding studies.
  • Al-Hazam, H. A., et al. (2014). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide. Der Pharma Chemica.
  • Wang, Y., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • Wang, Y., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • Li, H., et al. (2018).
  • CN113429268A - Synthetic method of 4-phenoxyphenol.
  • Gold, B., et al. (2015). Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. PMC.
  • Glass, M. J., et al. (2018). Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases. PMC.
  • Phenoxybenzamine.
  • Gruetter, C. A. (2007). Phenoxybenzamine. Deranged Physiology.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Phenoxythiobenzamide

This guide provides a comprehensive technical overview of the essential spectroscopic data for the characterization of 4-Phenoxythiobenzamide. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the essential spectroscopic data for the characterization of 4-Phenoxythiobenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to facilitate the unambiguous identification and quality assessment of this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated by data from analogous chemical structures.

Introduction and Structural Framework

4-Phenoxythiobenzamide is a molecule of interest possessing a unique combination of a phenoxy group, an aromatic ring, and a thioamide functional group. The thioamide moiety, in particular, is a critical pharmacophore found in a range of biologically active compounds. Accurate structural elucidation is the cornerstone of any chemical research or drug development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure, connectivity, and chemical environment. This guide outlines the predicted spectroscopic data for 4-Phenoxythiobenzamide and provides robust protocols for their acquisition.

The logical first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the expected signals.

Figure 2: Workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, analysis of the fragmentation pattern can offer valuable structural insights.

Predicted Mass Spectrometry Data

For 4-Phenoxythiobenzamide (C₁₃H₁₁NOS), the exact mass can be calculated.

  • Molecular Formula: C₁₃H₁₁NOS

  • Monoisotopic Mass: 229.0561 g/mol

Expected Observations:

  • Molecular Ion (M⁺•): A prominent peak at m/z 229 is expected in Electron Ionization (EI) MS. In high-resolution MS (HRMS), this would be observed at ~229.0561.

  • Isotope Pattern: A significant M+2 peak (at m/z 231) will be present due to the natural abundance of the ³⁴S isotope (~4.2%), which is a key indicator of a sulfur-containing compound.

  • Major Fragments: Fragmentation is likely to occur at the weakest bonds, primarily around the ether linkage and the thioamide group.

Plausible Fragmentation Pathway (EI-MS)

G M [C₁₃H₁₁NOS]⁺• m/z = 229 F1 [C₆H₅O]⁺ m/z = 93 M->F1 - •C₇H₆NS F2 [C₇H₆NS]⁺ m/z = 136 M->F2 - •OC₆H₅ F3 [C₆H₅]⁺ m/z = 77 F1->F3 - CO F4 [C₇H₅O]⁺ m/z = 105 F2->F4 - S, + O (rearrangement)

Figure 3: Predicted EI-MS Fragmentation of 4-Phenoxythiobenzamide.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: For a volatile and thermally stable compound, Direct Infusion or Gas Chromatography (GC-MS) with an EI source is suitable. For less stable compounds, Liquid Chromatography (LC-MS) with an Electrospray Ionization (ESI) source is preferred.

  • Ionization:

    • EI: Employs a high-energy electron beam (70 eV) to induce ionization and fragmentation. Ideal for obtaining structurally informative fragment patterns.

    • ESI: A soft ionization technique that typically produces protonated molecules [M+H]⁺ (m/z 230) with minimal fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: Ions are detected, and the signal is processed to generate a mass spectrum. For HRMS, an Orbitrap or FT-ICR analyzer is used to achieve high mass accuracy, enabling elemental composition determination. [1]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for the definitive characterization of 4-Phenoxythiobenzamide. The predicted data, summarized in tables and figures, serve as a benchmark for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development efforts involving this and related chemical entities.

References

  • ResearchGate. (2025). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Available at: [Link]

  • Sanchez, A., et al. (2010). Evaluation of phenylthiocarbamoyl-derivatized peptides by electrospray ionization mass spectrometry: selective isolation and analysis of modified multiply charged peptides for liquid chromatography-tandem mass spectrometry experiments. PubMed. Available at: [Link]

  • Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Oriental Journal of Chemistry. (2025). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

  • Ivanova, G. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules.
  • Royal Society of Chemistry. (n.d.). Supporting Information for N-benzyl-4-bromobenzamide. Available at: [Link]

  • Dasari, S., et al. (n.d.).
  • Li, Y., et al. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
  • ResearchGate. (n.d.). Solution proton decoupled 13C NMR spectra. Available at: [Link]

  • ResearchGate. (n.d.). The NMR spectroscopic data for compounds 3 and 4. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. Available at: [Link]

  • Gurevich, A., et al. (n.d.). NPvis: An Interactive Visualizer of Peptidic Natural Product–MS/MS Matches.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Hydration of Benzonitrile. Available at: [Link]

  • ResearchGate. (2025). BIAM switch assay coupled to mass spectrometry identifies novel redox targets of NADPH oxidase 4.
  • Khan, M. R., et al. (2015). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone and Its Cd(II) Complex. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Available at: [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Available at: [Link]

  • Koruza, K., et al. (n.d.). Differential Affinity Chromatography Coupled to Mass Spectrometry.
  • Chaparro, D. C., et al. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase.
  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • VŠCHT Praha. (n.d.). Infrared spectroscopy. Available at: [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

Sources

Foundational

A Technical Guide to the Prospective Biological Activity of 4-Phenoxythiobenzamide

Abstract This technical guide outlines a comprehensive research framework for the systematic evaluation of 4-Phenoxythiobenzamide, a novel chemical entity with significant, yet unexplored, therapeutic potential. The mole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive research framework for the systematic evaluation of 4-Phenoxythiobenzamide, a novel chemical entity with significant, yet unexplored, therapeutic potential. The molecular architecture, which combines a bio-active phenoxy group with a versatile thioamide moiety, suggests a strong probability of activity across several key areas of pharmacology. Drawing upon structure-activity relationships from analogous compounds, this document posits that 4-Phenoxythiobenzamide is a prime candidate for investigation as an anti-inflammatory, anticancer, and antimicrobial agent. We present the scientific rationale underpinning these hypotheses, detail robust, validated experimental protocols for each proposed activity, and provide a strategic workflow to systematically uncover and characterize the compound's biological profile. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of new chemical entities to address unmet medical needs.

Introduction: The Rationale for Investigation

The quest for novel therapeutic agents is often guided by the strategic combination of well-characterized pharmacophores. 4-Phenoxythiobenzamide is a compound of significant interest, built upon two key structural components: the phenoxy group and the thioamide functional group . While direct biological data on 4-Phenoxythiobenzamide is not available in the public domain, a compelling case for its investigation can be constructed from the extensive literature on related structures.

  • The Phenoxy Moiety: Derivatives containing a phenoxy group are prevalent in medicinal chemistry, exhibiting a wide array of biological activities. For instance, phenoxy-acetamide derivatives have shown potent anticancer and anti-inflammatory properties[1][2]. Similarly, 4-phenoxybenzenesulfonyl derivatives have been developed as matrix metalloproteinase (MMP) inhibitors for cancer therapy, and various 2-(4-hydroxyphenoxy)benzamide scaffolds are known for their antibacterial and antitumor effects. This recurring presence in successful pharmacologically active agents underscores the phenoxy group's role in facilitating crucial molecular interactions.

  • The Thioamide Group: The replacement of an amide oxygen with sulfur imparts unique physicochemical properties. Thioamides are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts and exhibit a higher rotational barrier, which can confer conformational rigidity[3]. This alteration can lead to enhanced binding affinity for target proteins and improved metabolic stability. Thioamide-containing compounds have demonstrated significant biological activities, including antimycobacterial and anticancer effects[4][5]. The metabolism of thioamides, typically involving S-oxidation, can also lead to the formation of reactive intermediates capable of modulating biological systems[6].

Therefore, the conjunction of these two moieties in 4-Phenoxythiobenzamide creates a molecule with a high probability of interacting with key biological targets. This guide proposes a structured, hypothesis-driven approach to explore its potential as a multi-faceted therapeutic agent.

Potential Anti-Inflammatory Activity

2.1 Scientific Rationale and Mechanistic Hypothesis

The inflammatory cascade is a complex process mediated by enzymes such as cyclooxygenases (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins like Prostaglandin E2 (PGE2). PGE2 is a key mediator of pain, swelling, and fever. Structurally related compounds, such as N-phenylcarbamothioylbenzamides, have demonstrated significant anti-inflammatory activity by potently inhibiting PGE2 synthesis. This inhibition suggests that the thioamide or related carbamothioyl functionalities can interact with enzymes in the arachidonic acid pathway. We hypothesize that 4-Phenoxythiobenzamide will exhibit anti-inflammatory properties by inhibiting key enzymes like COX-2, thereby reducing the production of pro-inflammatory mediators.

2.2 Proposed Experimental Investigation

A dual approach combining in vivo efficacy models and in vitro mechanistic assays is proposed to validate this hypothesis.

In Vivo Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity[7][8].

Protocol: Carrageenan-Induced Paw Edema in Rats [7][9]

  • Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose).

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: Test Compound (4-Phenoxythiobenzamide at 10, 25, and 50 mg/kg, p.o.).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The vehicle, positive control, or test compound is administered orally (p.o.).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% λ-carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw[10][11].

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection[9].

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro Mechanistic Assay: Prostaglandin E2 (PGE2) Quantification

To determine if the observed anti-inflammatory effect is mediated by the inhibition of prostaglandin synthesis, PGE2 levels will be quantified in cell culture supernatants.

Protocol: PGE2 Competitive Enzyme Immunoassay (EIA) [12]

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 24-well plates and grown to confluence.

  • Treatment: Cells are pre-treated with various concentrations of 4-Phenoxythiobenzamide (e.g., 1-100 µM) for 1 hour.

  • Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells. A vehicle-treated group serves as the negative control.

  • Supernatant Collection: After a 24-hour incubation, cell culture supernatants are collected.

  • PGE2 EIA: The concentration of PGE2 in the supernatants is quantified using a commercial competitive EIA kit according to the manufacturer's instructions[13]. The assay principle involves the competition between PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites.

  • Data Analysis: The intensity of the colorimetric signal is inversely proportional to the PGE2 concentration. A standard curve is generated to calculate the PGE2 levels in the samples.

2.3 Visualization of a Key Inflammatory Pathway

inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Releases COX2 COX-2 Gene Expression PGE2 PGE2 Synthesis (Inflammation) COX2->PGE2 Compound 4-Phenoxythiobenzamide (Hypothesized Target) Compound->COX2 Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Potential Anticancer Activity

3.1 Scientific Rationale and Mechanistic Hypothesis

The phenoxy structural motif is a component of numerous approved and investigational anticancer agents[1][2][14][15]. Its derivatives are known to target various hallmarks of cancer, including uncontrolled proliferation and metastasis. For example, some phenoxy derivatives act as inhibitors of matrix metalloproteinases (MMPs), enzymes crucial for tumor invasion and migration. Furthermore, thiobenzamide derivatives have demonstrated antiproliferative activity against cancer cell lines[4].

We hypothesize that 4-Phenoxythiobenzamide may exert anticancer effects through two primary mechanisms:

  • Cytotoxicity: Direct inhibition of cancer cell proliferation and viability.

  • Anti-metastatic Activity: Inhibition of cancer cell migration, a critical step in metastasis.

3.2 Proposed Experimental Investigation

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation[16][17][18].

Protocol: MTT Cytotoxicity Assay [16][19]

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) are seeded into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of 4-Phenoxythiobenzamide (e.g., 0.1 to 100 µM) for 48 or 72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Cell Migration: Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration in vitro, mimicking the process of wound closure and providing insights into a compound's anti-metastatic potential[20][21][22].

Protocol: Wound Healing Assay [23]

  • Create Confluent Monolayer: Seed cells (e.g., A549) in a 6-well plate and grow until they form a confluent monolayer.

  • Create Wound: A sterile 200 µL pipette tip is used to create a straight, uniform scratch across the center of the monolayer.

  • Wash and Treat: The wells are washed with PBS to remove detached cells. Fresh medium containing a sub-lethal concentration of 4-Phenoxythiobenzamide (e.g., IC50/2) is added. A vehicle-treated well serves as a control.

  • Image Acquisition: The plate is placed in a live-cell imaging system or a standard incubator. Images of the scratch are captured at time 0 and at regular intervals (e.g., every 6 hours) for 24-48 hours.

  • Data Analysis: The area of the cell-free gap is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between treated and control groups.

3.3 Visualization of Experimental Workflow

anticancer_workflow start Start: 4-Phenoxythiobenzamide screen Primary Screening: MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) start->screen hit Active Hit? (IC50 < 10 µM) screen->hit secondary Secondary Assays: - Wound Healing (Migration) - Clonogenic (Proliferation) - Apoptosis (Flow Cytometry) hit->secondary Yes stop End: Inactive or Toxic hit->stop No mechanism Mechanism of Action Studies: - Target Identification - Western Blot (Signaling) - Enzyme Inhibition Assays secondary->mechanism invivo In Vivo Validation: Xenograft Tumor Model mechanism->invivo lead Lead Compound invivo->lead

Caption: Workflow for anticancer drug discovery and validation.

Potential Antimicrobial Activity

4.1 Scientific Rationale and Mechanistic Hypothesis

Thioamide and thiourea derivatives have a well-documented history of antimicrobial activity[5][24]. For instance, N,N-cyclic-2,4-dihydroxythiobenzamide derivatives have shown antifungal properties[4], and other thioureides have exhibited broad-spectrum antibacterial activity, including against multidrug-resistant strains. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity[25]. The combination of the thioamide core with the lipophilic phenoxy group in 4-Phenoxythiobenzamide may enhance its ability to penetrate bacterial cell membranes and interact with intracellular targets.

4.2 Proposed Experimental Investigation

Broth Microdilution Assay for MIC and MBC

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[26][27][28].

Protocol: Broth Microdilution Assay [29][30][31]

  • Compound Preparation: Prepare a stock solution of 4-Phenoxythiobenzamide in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria). The final concentration range might be 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate the wells of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth[32][33].

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The lowest concentration that results in no growth on the agar plate after incubation is the MBC.

Table 1: Representative Data Presentation for MIC Screening

Test Microorganism Gram Stain MIC of 4-Phenoxythiobenzamide (µg/mL) Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus Positive [Experimental Result] [Experimental Result]
Bacillus subtilis Positive [Experimental Result] [Experimental Result]
Escherichia coli Negative [Experimental Result] [Experimental Result]
Pseudomonas aeruginosa Negative [Experimental Result] [Experimental Result]

| Candida albicans | Fungus | [Experimental Result] | [Experimental Result] |

General Considerations for Enzyme Inhibition

5.1 Rationale

Many of the hypothesized biological activities—anti-inflammatory, anticancer, and antimicrobial—are fundamentally rooted in the inhibition of specific enzymes[34][35]. The thioamide group's electronic properties and the phenoxy group's potential for hydrophobic and π-stacking interactions make 4-Phenoxythiobenzamide a plausible candidate for an enzyme inhibitor. A generalized approach to screen for enzyme inhibition can provide valuable mechanistic insights.

5.2 Generalized Protocol for In Vitro Enzyme Inhibition Assay [36][37]

  • Reagent Preparation: Prepare solutions of the target enzyme (e.g., COX-2, MMP-9, or a bacterial enzyme), its specific substrate, and a serial dilution of 4-Phenoxythiobenzamide in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme and varying concentrations of the test compound. Allow for a pre-incubation period (e.g., 15 minutes) to permit binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a spectrophotometer, fluorometer, or luminometer, depending on the assay.

  • Data Analysis: Calculate the reaction rates and determine the percentage of inhibition at each compound concentration. Plot the results to calculate the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Predicted Metabolism and Pharmacokinetic Considerations

The therapeutic potential of any compound is critically dependent on its pharmacokinetic (PK) profile. Thioamides, such as propylthiouracil and methimazole, are known to undergo extensive metabolism, primarily S-oxidation by cytochrome P450 and flavin-containing monooxygenases[38][39]. This metabolic activation is often essential for their biological activity but can also be linked to toxicity[6].

It is anticipated that 4-Phenoxythiobenzamide will be metabolized via S-oxidation to its corresponding S-oxide and S,S-dioxide. Standard preclinical PK studies will be essential to determine its absorption, distribution, metabolism, and excretion (ADME) profile, including its half-life, bioavailability, and clearance[3][40][41].

Conclusion and Future Directions

4-Phenoxythiobenzamide represents a promising, unexplored chemical entity. The logical synthesis of its phenoxy and thioamide components, both well-regarded pharmacophores, provides a strong scientific basis for investigating its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The experimental workflows detailed in this guide offer a robust and systematic pathway for elucidating its biological activity and mechanism of action. Successful outcomes from these initial in vitro and in vivo studies would warrant further investigation into lead optimization, detailed toxicology, and advanced preclinical modeling to fully characterize its therapeutic potential.

References

  • Wound healing assay. (n.d.). Wikipedia. Retrieved from [Link]20]

  • Jonkman, J. E. N., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440–451.[21]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore. Retrieved from [Link]16]

  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (2025). BenchChem.[7]

  • Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online.[26]

  • Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema. (2025). BenchChem.[8]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]10]

  • Berditsch, M. (2012, January 15). Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG.[29]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 15). ResearchGate.[11]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube.[27]

  • Sitar, D. S. (1988). Metabolism of Thioamide Antithyroid Drugs. Drug Metabolism Reviews, 19(2), 161-180.[38]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]17]

  • Wound Healing and Migration Assay | Principle. (n.d.). ibidi. Retrieved from [Link]22]

  • Carrageenan-induced paw edema assay. (2016). Bio-protocol, 6(21), e1956.[9]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5). BenchChem.[23]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]30]

  • Explain pharmacology of thioamides. (2025, December 8). Filo.[3]

  • Kumar, D., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. The Scientific World Journal, 2014, 386473.[1]

  • Begić, A., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 15, 1368759.[28]

  • Pharmacology and toxicity of thionamides. (2016, October 17). UpToDate.[39]

  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.[31]

  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech.[42]

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research, 55, 1-22.[43]

  • Prostaglandin E2 EIA (CS0200) - Bulletin. (n.d.). Sigma-Aldrich.[12]

  • Antimicrobial Susceptibility Testing of Novel Compounds. (2025). BenchChem.[32]

  • Niewiadomy, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943–950.[4]

  • Prostaglandin E2 (PGE2) ELISA IB09648. (n.d.). IBL-America.

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.[18]

  • Fazio, G., et al. (2006). Pharmacokinetics and pharmacotherapy of thionamides in pregnancy. Therapeutic Drug Monitoring, 28(4), 477-483.[40]

  • MTT (Assay protocol). (n.d.). protocols.io. Retrieved from [Link]19]

  • Prostaglandin E2 Assay. (n.d.). R&D Systems.[44]

  • DetectX® Prostaglandin E2. (n.d.). Arbor Assays.[45]

  • Al-Ostath, A., et al. (2025). Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities. Bioorganic Chemistry, 159, 107532.[2]

  • Waisser, K., et al. (2004). Biological activity of 2-hydroxythiobenzanilides and related compounds. Current Organic Chemistry, 8(16), 1545-1556.[46]

  • Gungah, R., et al. (2016). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. In Chemical and Biological Synthesis.[24]

  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (2025). BenchChem.[36]

  • Fazio, G., et al. (2006). Pharmacokinetics and Pharmacotherapy of Thionamides in Pregnancy. Request PDF.[41]

  • HTRF Prostaglandin E2 Detection Kit, 500 Assay Points. (n.d.). Revvity.[13]

  • Sun, J., et al. (2023). Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. Journal of Nanobiotechnology, 21(1), 446.[14]

  • Nonejuie, P., et al. (2015). Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. mBio, 6(2), e00134-15.[25]

  • Vargas-Landeros, S., et al. (2022). Phenoxy‐ and Phenylamino‐Heterocyclic Quinones: Synthesis and Preliminary Anti‐Pancreatic Cancer Activity. ChemistrySelect, 7(19), e202200843.[15]

  • Shaikhlislamova, A. R., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 10(10), 577.[34]

  • Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2531.[37]

  • Abdel-Haleem, A. M., et al. (2021). A novel compound with antimicrobial activity against staphylococcus aureus. Journal of Medical Microbiology, 70(1).[33]

  • Hanzlik, R. P., et al. (2012). Protein Targets of Reactive Metabolites of Thiobenzamide in Rat Liver In Vivo. Chemical Research in Toxicology, 25(6), 1251–1261.[6]

  • Mohammed, A., et al. (2019). Antidiabetic and In Vitro Enzyme Inhibition Studies of Methanol Extract of Ocimum tenuiflorum Linn Leaves and Its Fractions. Evidence-Based Complementary and Alternative Medicine, 2019, 9365748.[35]

  • Singh, V., et al. (2025). N‑(Arylcarbamothioyl)benzamide Derivatives as Selective Antimycobacterial Agents and Their Supramolecular Structural Features. ACS Applied Bio Materials.[5]

Sources

Foundational

Advanced In Silico Modeling of 4-Phenoxythiobenzamide Interactions

Executive Summary 4-Phenoxythiobenzamide represents a privileged scaffold in medicinal chemistry, primarily recognized for its utility as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) against HIV-1 and, more r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxythiobenzamide represents a privileged scaffold in medicinal chemistry, primarily recognized for its utility as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) against HIV-1 and, more recently, for its antibacterial potential against Staphylococcus aureus.

The computational modeling of this molecule presents two distinct challenges that standard high-throughput protocols often fail to address:

  • The Thioamide Moiety: The substitution of oxygen with sulfur (C=S) alters the electrostatic potential surface (ESP), introducing a "sigma-hole" and changing hydrogen bond acceptor capabilities compared to standard benzamides.

  • The Phenoxy Linker Flexibility: The ether linkage provides rotational freedom that requires rigorous conformational sampling to predict the correct binding pose within hydrophobic pockets (e.g., the NNRTI binding pocket of HIV-1 RT).

This guide details a self-validating workflow for modeling 4-Phenoxythiobenzamide, moving from Quantum Mechanical (QM) parameterization to Molecular Dynamics (MD) simulation.

Part 1: Ligand Chemistry & Quantum Mechanical Preparation

Standard force fields (like MMFF94 or standard GAFF) often underestimate the polarization of the thiocarbonyl bond. To ensure Trustworthiness in your simulation, you must derive partial charges from first principles.

Tautomeric State Verification

Thioamides exhibit thione-thiol tautomerism. In solution and solid states, the thione form is predominantly stable, but the thiol form may be relevant in specific catalytic pockets.

  • Protocol: Perform a DFT energy calculation (B3LYP/6-311+G**) on both tautomers.

  • Decision Gate: If

    
     kcal/mol, proceed with the thione form. For 4-Phenoxythiobenzamide, the thione form is the bioactive conformer.
    
Charge Derivation (RESP Protocol)

Do not rely on Gasteiger-Marsili charges for sulfur-containing drugs.

  • Geometry Optimization: Optimize the ligand structure at the HF/6-31G* or B3LYP/cc-pVTZ level using Gaussian or ORCA.

  • ESP Calculation: Calculate the Electrostatic Potential.

  • Fitting: Use the RESP (Restrained Electrostatic Potential) method to fit partial charges. This prevents the "over-polarization" of buried atoms common in unrestrained fits.

Force Field Generation
  • Topology: Generate ligand topology using GAFF2 (General AMBER Force Field 2) .

  • Missing Parameters: If the C=S-N dihedral parameters have high penalty scores, perform a Relaxed Potential Energy Surface (PES) scan at the QM level and fit the force field torsion terms to match the QM profile.

Part 2: Target Identification & Preparation

While 4-Phenoxythiobenzamide has antibacterial activity, its most complex modeling context is the HIV-1 Reverse Transcriptase (RT) due to the plasticity of the allosteric pocket.

Crystal Structure Selection
  • Target: HIV-1 Reverse Transcriptase.[1][2]

  • PDB Selection: Select a structure bound to a similar NNRTI (e.g., PDB ID: 1RT2 or 1VRT ) to ensure the "open" conformation of the hydrophobic pocket.

  • Rationale: The NNRTI pocket is hydrophobic and formed by significant displacement of residues Tyr181 and Tyr188. Docking into an "apo" (closed) structure will fail.

Protein Preparation Workflow
  • Repair: Add missing side chains (Dunbrack rotamer library).

  • Protonation: Calculate protonation states at pH 7.4 (PropKa). Crucial: Check the protonation state of Lys101, a key H-bond donor to the thioamide sulfur.

  • Solvation: Explicit water model (TIP3P) in a cubic box with 10Å buffer.

Part 3: Molecular Docking Protocol

The "Induced Fit" Requirement

Rigid receptor docking is insufficient for 4-Phenoxythiobenzamide due to the steric bulk of the phenoxy group.

Methodology:

  • Grid Generation: Center the grid on the centroid of the co-crystallized ligand in the NNRTI pocket.

    • Dimensions:

      
       Å.
      
  • Soft Potential Docking: Scale the van der Waals radii of receptor atoms by 0.8 to allow minor clashes (simulating plasticity).

  • Constraint: Define a positional constraint (H-bond) between the thioamide -NH2 and the backbone carbonyl of Lys101.

Visualization of the Docking/MD Workflow

Workflow Ligand 4-Phenoxythiobenzamide (SMILES) QM QM Optimization (B3LYP/6-31G*) Ligand->QM RESP RESP Charge Derivation QM->RESP Param GAFF2 Topology (Thio-specific) RESP->Param Dock Induced Fit Docking (Soft Potential) Param->Dock Target HIV-1 RT (PDB: 1RT2) Prep Protein Prep (Protonation/Solvation) Target->Prep Prep->Dock MD MD Simulation (100ns NPT) Dock->MD Analysis MM-PBSA & Interaction Energy MD->Analysis

Figure 1: Comprehensive in silico workflow from ligand parameterization to binding energy analysis.

Part 4: Molecular Dynamics & Stability Analysis

Docking provides a static snapshot. MD is required to verify if the hydrophobic phenoxy tail remains buried or drifts into the solvent.

Simulation Setup (GROMACS/AMBER)
  • System: Protein-Ligand Complex + TIP3P Water + 0.15M NaCl.

  • Minimization: Steepest descent (5000 steps).

  • Equilibration:

    • NVT: 100 ps, restraining heavy atoms (

      
       kJ/mol/nm²).
      
    • NPT: 100 ps, Berendsen barostat.

  • Production: 100 ns, No restraints, Parrinello-Rahman barostat, 310 K.

Key Analysis Metrics

Summarize your trajectory data using the following matrix:

MetricTarget ValueInterpretation
Ligand RMSD < 2.5 ÅStable binding mode. High fluctuation suggests the phenoxy tail is loose.
H-Bond Occupancy > 60%Specifically check Lys101(O) -- Ligand(NH) .
Radius of Gyration ConstantEnsures the binding pocket does not collapse.
SASA (Ligand) Low (< 50 Ų)Confirms the phenoxy group is buried in the hydrophobic pocket.

Part 5: Binding Free Energy (MM-PBSA)

To quantify the contribution of the sulfur atom versus a standard oxygen (benzamide), perform MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations on the last 20 ns of the trajectory.

Equation:



Critical Insight: The solvation energy (


) of the thioamide will differ significantly from the amide due to the lower electronegativity and larger radius of sulfur. Expect a more favorable desolvation penalty for the thioamide, driving affinity.
Mechanistic Interaction Pathway

Mechanism Entry Ligand Entry (Solvent Exposed) Contact Initial Contact (Hydrophobic Phenoxy) Entry->Contact Diffusion InducedFit Induced Fit (Tyr181/Tyr188 Rotation) Contact->InducedFit Steric fit Lock Thioamide H-Bond (Lys101 Backbone) InducedFit->Lock Electrostatic anchoring Stable Stable NNRTI Complex Lock->Stable Equilibrium

Figure 2: Mechanistic pathway of 4-Phenoxythiobenzamide binding to the HIV-1 RT allosteric pocket.

References

  • HIV-1 RT Inhibitor Classes & Mechanisms

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Classific
    • Link:

  • Force Field Parameters for Thio-Compounds

    • Source: Journal of Comput
    • Context: CHARMM/GAFF parameterization for thio-substituted residues and the importance of QM-derived charges.
    • Link:

  • Molecular Docking of Benzamide Deriv

    • Source: Frontiers in Chemistry / ResearchG
    • Context: Methodologies for docking benzamide/thiobenzamide derivatives and valid
    • Link:

  • Thiacalix[4]arene and Thio-deriv

    • Source: MDPI
    • Context: Synthesis and biological evaluation of multivalent thio-derivatives, providing context on the stability and activity of the thio-scaffold.
    • Link:

Sources

Exploratory

Technical Guide: 4-Phenoxythiobenzamide Derivatives and Analogues

Optimizing NKCC Antagonists for CNS Bioavailability and Chloride Homeostasis Executive Summary: The CNS Chloride Challenge 4-Phenoxythiobenzamide derivatives represent a specialized class of medicinal chemistry scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing NKCC Antagonists for CNS Bioavailability and Chloride Homeostasis

Executive Summary: The CNS Chloride Challenge

4-Phenoxythiobenzamide derivatives represent a specialized class of medicinal chemistry scaffolds derived primarily from the loop diuretic Bumetanide . While the parent 4-phenoxybenzoic acid scaffold (Bumetanide) is a potent inhibitor of the Na-K-Cl cotransporter (NKCC), its high polarity (due to the carboxylic acid and sulfonamide moieties) severely limits Blood-Brain Barrier (BBB) penetration.

This limitation has driven the development of thiobenzamide analogues . By converting the carboxamide oxygen to sulfur, researchers increase lipophilicity and alter hydrogen-bond kinetics, facilitating CNS entry. These derivatives are currently under intense investigation for treating CNS disorders linked to dysregulated chloride homeostasis, including temporal lobe epilepsy, autism spectrum disorder (ASD), and schizophrenia , where they act to restore the inhibitory tone of GABAergic signaling.

Chemical Scaffold & Medicinal Chemistry

The core pharmacophore is a polysubstituted 4-phenoxythiobenzamide . Understanding the electronic and steric contributions of each substituent is critical for rational design.

The "Thio" Bioisostere Effect

The transition from a benzamide (


) to a thiobenzamide (

) is the defining modification of this class.
  • Lipophilicity (

    
    ):  The thiocarbonyl group is significantly less polar than the carbonyl. The larger van der Waals radius of sulfur reduces the hydration shell around the molecule, increasing membrane permeability.
    
  • Bond Length & Geometry: The

    
     bond is longer (
    
    
    
    ) than
    
    
    (
    
    
    ), and the rotation barrier around the
    
    
    bond is higher in thioamides due to greater resonance contribution (
    
    
    ). This locks the conformation, potentially improving binding affinity if the "locked" state matches the receptor's active conformation.
Structure-Activity Relationship (SAR)

The scaffold typically features three critical zones:

  • Position 4 (Phenoxy Group): The hydrophobic anchor. It occupies a deep lipophilic pocket in the NKCC transporter translocation pathway. Substitution on this ring (e.g., 4'-fluoro) modulates metabolic stability but must maintain hydrophobicity.

  • Position 3 (Sulfamoyl Group): Essential for anchoring the molecule to the chloride-binding site of the transporter.

  • Position 1 (Thioamide Moiety): The "delivery vector." Modifying the

    
    -substituents (e.g., 
    
    
    
    -diethyl,
    
    
    -benzyl) allows fine-tuning of the
    
    
    (blood-brain distribution) without abolishing NKCC affinity.

Synthesis Strategies

The synthesis of 4-phenoxythiobenzamide derivatives typically proceeds via a "Late-Stage Thionation" strategy. This ensures that the sensitive sulfonamide and amine groups are already in place before the harsh thionation conditions are applied.

Core Synthesis Pathway

Reagents:

  • Precursor: 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid (Bumetanide).

  • Coupling: Thionyl Chloride (

    
    ) or EDC/HOBt.
    
  • Thionation: Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

Protocol Logic: Direct thionation of the amide is preferred over thioacylation of the aniline because the 4-phenoxy group is electron-donating, making the carbonyl oxygen sufficiently nucleophilic to attack the phosphorus center of Lawesson's reagent.

Visualization: Synthetic Workflow

SynthesisPath Bumetanide Bumetanide (Carboxylic Acid) AcidChloride Acid Chloride Intermediate Bumetanide->AcidChloride SOCl2, Reflux Amide 4-Phenoxybenzamide (Precursor) AcidChloride->Amide HNR2 (Amine), Et3N Thioamide 4-Phenoxythiobenzamide (Target) Amide->Thioamide Lawesson's Reagent Toluene, 80°C Lawessons Lawesson's Reagent (Thionation) Lawessons->Thioamide

Caption: Figure 1. Late-stage thionation strategy for converting Bumetanide precursors into CNS-penetrant thiobenzamide derivatives.

Mechanism of Action: Restoring GABA Inhibition

To understand the utility of these derivatives, one must understand the "GABA Switch."

The Chloride Gradient

In mature neurons, the intracellular chloride concentration


 is kept low by the K-Cl cotransporter (KCC2 ). This ensures that when GABA receptors open, chloride flows in, hyperpolarizing (inhibiting) the cell.[1]
In disease states (Epilepsy, Autism), NKCC1  (Na-K-Cl cotransporter) is upregulated. NKCC1 pumps chloride into the cell.[1][2] High 

causes GABA receptors to drive chloride out, depolarizing (exciting) the cell.[1]
The Drug Target

4-Phenoxythiobenzamides selectively inhibit NKCC1 .

  • Binding: The drug binds to the transmembrane translocation pocket of NKCC1.

  • Blockade: It prevents the conformational change required to move

    
    , 
    
    
    
    , and
    
    
    across the membrane.
  • Result: NKCC1 inhibition lowers

    
    .
    
  • Therapeutic Effect: The chloride reversal potential (

    
    ) shifts negative. GABAergic signaling reverts from excitatory to inhibitory.
    
Visualization: Mechanism of Action

MOA cluster_neuron Neuron Intracellular Space HighCl High [Cl-] (Disease State) GABA GABA-A Receptor HighCl->GABA Causes Excitatory GABA Response LowCl Low [Cl-] (Therapeutic) LowCl->GABA Enables Inhibitory GABA Response NKCC1 NKCC1 Transporter (Cl- Importer) NKCC1->HighCl Pumps Cl- In Drug 4-Phenoxythiobenzamide Drug->LowCl Restores Drug->NKCC1 Inhibits

Caption: Figure 2. Pharmacological blockade of NKCC1 by thiobenzamide derivatives restores the inhibitory chloride gradient essential for normal CNS function.

Experimental Protocols

Synthesis of N,N-Diethyl-3-aminosulfonyl-5-butylamino-4-phenoxythiobenzamide

A validated protocol for converting the amide to the thioamide.

Reagents:

  • Start Material: N,N-Diethyl-3-aminosulfonyl-5-butylamino-4-phenoxybenzamide (1.0 eq).

  • Lawesson's Reagent (0.6 eq).

  • Solvent: Anhydrous Toluene.

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the benzamide precursor in 10 mL of anhydrous toluene under an Argon atmosphere.

  • Addition: Add 0.6 mmol of Lawesson's reagent in a single portion.

  • Reflux: Heat the reaction mixture to 80°C - 100°C. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The thioamide product is typically less polar (higher

    
    ) and stains bright yellow/orange.
    
  • Quench: Once the starting material is consumed (approx. 2-4 hours), cool to room temperature.

  • Workup: Evaporate the solvent in vacuo. Redissolve the residue in DCM and wash with saturated

    
     (to remove phosphonic acid byproducts).
    
  • Purification: Purify via flash column chromatography on silica gel.

    • Note: Thioamides can be sensitive to oxidation; store under inert gas in the dark.

NKCC1 Flux Assay (Rubidium Uptake)

To verify biological activity, measuring


 uptake serves as a proxy for 

transport via NKCC1.

Materials:

  • HEK293 cells stably expressing human NKCC1.

  • Flux Buffer: Isotonic saline containing 5 mM

    
     and 1 mM Ouabain (to block Na/K ATPase).
    

Procedure:

  • Seeding: Plate cells in 96-well plates and grow to 90% confluence.

  • Pre-incubation: Wash cells and incubate with Flux Buffer containing varying concentrations of the 4-phenoxythiobenzamide derivative (0.1 nM to 10 µM) for 15 minutes.

    • Control: Use Bumetanide (10 µM) as a positive control for inhibition.

  • Uptake Phase: Add the tracer (

    
     or non-radioactive Rb) and incubate for 10 minutes at 37°C.
    
  • Termination: Rapidly wash cells 3x with ice-cold PBS containing 2% BSA (to remove non-specific binding).

  • Lysis & Analysis: Lyse cells with 0.1 N NaOH. Measure intracellular Rb content via Atomic Absorption Spectroscopy (for non-radioactive) or Liquid Scintillation (for

    
    ).
    
  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Data Summary: Amide vs. Thioamide[4]

Property4-Phenoxybenzamide (Parent)4-Phenoxythiobenzamide (Analog)Impact
LogP ~2.5 - 3.0~3.5 - 4.2Enhanced BBB Penetration
H-Bond Acceptor Strong (C=O)Weak (C=S)Reduced efflux liability
NKCC1 IC50 0.2 - 0.5 µM0.1 - 0.4 µMMaintained/Slightly Improved
Water Solubility ModerateLowRequires lipid-based formulation

References

  • Bumetanide Derivatives in CNS Disorders

    • Title: "Bumetanide analogs, compositions and methods of use"[3]

    • Source: US P
    • URL
  • Thioamide Synthesis Methodology

    • Title: "Lawesson’s Reagent in Organic Synthesis"
    • Source: Molecules (2020)
    • URL:[Link]

  • NKCC1 Mechanism in Epilepsy

    • Title: "The Na-K-Cl cotransporters"[4][1][5][3]

    • Source: American Journal of Physiology-Cell Physiology (1994)[4]

    • URL:[Link]

  • GABAergic Signaling & Chloride

    • Title: "Molecular Physiology and Pathophysiology of Electroneutral Cation-Chloride Cotransporters"[1]

    • Source: Physiological Reviews (2005)
    • URL:[Link]

Sources

Foundational

Commercial suppliers of 4-Phenoxythiobenzamide for research

CAS: 730971-68-3 | Formula: C₁₃H₁₁NOS | MW: 229.30 g/mol [1] Executive Summary 4-Phenoxythiobenzamide (CAS 730971-68-3) is a specialized organosulfur building block primarily utilized in the synthesis of bioactive hetero...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 730971-68-3 | Formula: C₁₃H₁₁NOS | MW: 229.30 g/mol [1]

Executive Summary

4-Phenoxythiobenzamide (CAS 730971-68-3) is a specialized organosulfur building block primarily utilized in the synthesis of bioactive heterocycles and the modification of sulfonamide-based diuretics.[1][2][3][4] Unlike common reagents, it occupies a niche in medicinal chemistry as a precursor for thiazole derivatives via the Hantzsch synthesis and as a key intermediate in developing bumetanide analogs for neurodevelopmental research.[1]

This guide provides researchers with a validated sourcing strategy, technical specifications for identity verification, and a contingency synthesis protocol for scenarios where commercial stock is unavailable.[1]

Chemical Profile & Specifications

Researchers must establish strict acceptance criteria (AC) upon receipt of this material, as thioamides are susceptible to oxidative degradation (desulfurization) to their corresponding amides if improperly stored.[1]

PropertySpecification
IUPAC Name 4-Phenoxybenzenecarbothioamide
CAS Number 730971-68-3
Molecular Weight 229.30 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 162–163 °C (Lit.)[1][5]
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1]
Stability Hygroscopic; sensitive to strong oxidizers.[1] Store at 2–8°C under inert gas.
Self-Validating Analytical Protocol

To verify the identity of purchased or synthesized material, use the following diagnostic signals. The presence of a carbonyl peak (~1650 cm⁻¹ in IR or ~168 ppm in ¹³C NMR) indicates degradation to 4-phenoxybenzamide.[1]

  • ¹H NMR (DMSO-d₆): Look for two broad singlets for the -NH₂ group (typically δ 9.5–10.0 ppm) due to restricted rotation around the C-N bond.[1] The aromatic region will display the characteristic 4-phenoxy substitution pattern (two doublets for the central ring, multiplet for the phenoxy ring).[1]

  • ¹³C NMR: The thiocarbonyl carbon (C=S) is the critical diagnostic, appearing significantly downfield at δ 190–205 ppm .[1]

  • IR Spectroscopy: Strong absorption at 1150–1200 cm⁻¹ (C=S stretch).[1] Absence of strong C=O stretch at 1650 cm⁻¹.[1]

Commercial Supply Landscape

4-Phenoxythiobenzamide is not a high-volume commodity chemical.[1] It is typically classified as a "Make-to-Order" or "Stock-Limited" item by major catalog houses.[1]

Primary Verified Suppliers

The following suppliers have listed this specific CAS in their catalogs. Note: Availability fluctuates; always confirm lead time.

SupplierCatalog #PurityTypical Pack SizeRegion
AK Scientific 3832CH95%1g, 5gNorth America
abcr GmbH AB15400698%CustomEurope
GuideChem (Aggregator) Various95-98%Bulk/CustomGlobal
Sourcing Strategy for Drug Development
  • Purity Threshold: For biological screening (e.g., bumetanide analog testing), insist on ≥98% purity to avoid false positives from the oxo-impurity (amide), which may have different binding kinetics.[1]

  • Lead Time: "In-stock" status for this CAS often implies a 2-3 week lead time for re-analysis.[1] Immediate dispatch is rare.[1]

  • Custom Synthesis: If commercial stock is depleted, this compound is synthetically accessible in one step from 4-phenoxybenzonitrile (CAS 3096-81-9), which is widely available (Sigma, Combi-Blocks).[1]

Synthesis & Production (Contingency Protocol)

If commercial supply is unavailable, the following protocol yields high-purity 4-phenoxythiobenzamide. This method uses Phosphorus Pentasulfide (P₄S₁₀) , preferred over Lawesson’s reagent for cost-efficiency in scale-up.[1]

Reaction Workflow

Precursor: 4-Phenoxybenzonitrile (CAS 3096-81-9) Reagent: P₄S₁₀ (0.5 equiv) or Lawesson's Reagent (0.6 equiv) Solvent: THF or Toluene (Anhydrous)[1]

SynthesisWorkflow Start 4-Phenoxybenzonitrile (CAS 3096-81-9) Process Reflux (THF, 60°C) 4-6 Hours Start->Process Dissolve Reagent P4S10 / NaHCO3 (Thiation Agent) Reagent->Process Add Quench Aq. Workup (Precipitation) Process->Quench TLC Check Product 4-Phenoxythiobenzamide (Yellow Solid) Quench->Product Filter & Dry

Figure 1: Validated synthesis pathway converting the nitrile precursor to the thioamide using phosphorus pentasulfide activation.[1][6]

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask, dissolve 4-phenoxybenzonitrile (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Addition: Add Phosphorus Pentasulfide (P₄S₁₀, 0.5 equiv).[1] Optional: Add NaHCO₃ (2 equiv) to buffer the reaction and improve yield.

  • Reaction: Heat to mild reflux (60°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).[1] The nitrile spot will disappear, and a lower Rf yellow spot (thioamide) will appear.[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x volume). Stir vigorously for 30 minutes to hydrolyze excess phosphorous salts.

  • Isolation: The product will precipitate as a yellow solid.[1] Filter, wash with water, and recrystallize from ethanol if necessary.[1]

Research Applications

A. Synthesis of Thiazole-Based Kinase Inhibitors

The primary utility of 4-phenoxythiobenzamide is in the Hantzsch Thiazole Synthesis .[1] By reacting the thioamide with α-haloketones, researchers can generate 2-(4-phenoxyphenyl)thiazoles.[1] These scaffolds are privileged structures in kinase inhibition (e.g., EGFR, VEGFR) due to the diphenyl ether moiety's ability to occupy hydrophobic pockets in the enzyme active site.[1]

B. Bumetanide Analogs (Neuroscience)

Research into loop diuretics (bumetanide) for autism spectrum disorder (ASD) and epilepsy often involves modifying the sulfonamide or amide pharmacophore to improve blood-brain barrier (BBB) permeability.[1]

  • Mechanism: The thioamide isostere (C=S) alters the hydrogen bonding profile compared to the amide (C=O), potentially changing affinity for the Na-K-Cl cotransporter (NKCC1).[1]

  • Reference: Patent literature cites the use of thiobenzamide derivatives in synthesizing "thiobumetanide" analogs to modulate GABAergic signaling pathways [1].[1]

References

  • Bumetanide, furosemide, piretanide, azosemide, and torsemide analogs, compositions and methods of use. Google Patents.[1] (Patent US20110251238A1).[1] Retrieved from

  • AK Scientific Product Catalog. 4-Phenoxythiobenzamide (CAS 730971-68-3).[1] Retrieved from [1]

  • Kaboudin, B., & Elhamifar, D. (2004). A simple and efficient method for the synthesis of thioamides from nitriles using phosphorus pentasulfide.[1] Synthesis. (General methodology reference).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75182, 4-Phenoxybenzoic acid (Precursor).[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

Probing Angiogenesis and Cancer Progression: Application of 4-Phenoxy-Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors

Introduction: A New Frontier in Cancer Research The intricate signaling networks that govern cancer progression and angiogenesis present a formidable challenge in the development of effective therapeutics. Among the key...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Cancer Research

The intricate signaling networks that govern cancer progression and angiogenesis present a formidable challenge in the development of effective therapeutics. Among the key players in these processes are the receptor tyrosine kinases (RTKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Mesenchymal-Epithelial Transition factor (c-Met).[1][2] Their aberrant activation is a hallmark of many solid tumors, contributing to cell proliferation, survival, migration, and the formation of new blood vessels that fuel tumor growth.[3] The synergistic interplay between the VEGFR-2 and c-Met signaling pathways has emerged as a critical axis in tumor progression, making the simultaneous inhibition of both kinases a promising therapeutic strategy.[4]

This guide provides a comprehensive overview and detailed protocols for the use of a representative class of chemical probes, 4-phenoxy-pyridine/pyrimidine derivatives, as potent and selective dual inhibitors of VEGFR-2 and c-Met. These small molecules serve as invaluable tools for researchers to dissect the complex signaling cascades governed by these two RTKs, validate them as therapeutic targets, and explore the downstream consequences of their inhibition in relevant cellular models.

Mechanism of Action: Dual Interception of Pro-Oncogenic Signaling

The 4-phenoxy-pyridine/pyrimidine derivatives are ATP-competitive inhibitors that bind to the kinase domain of both VEGFR-2 and c-Met, preventing their autophosphorylation and subsequent activation of downstream signaling pathways.[5]

VEGFR-2 Inhibition: Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK cascade, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[4][6] By blocking the ATP-binding site, the 4-phenoxy-pyridine/pyrimidine inhibitors prevent this initial phosphorylation event, effectively abrogating all downstream signaling.

c-Met Inhibition: Similarly, the binding of Hepatocyte Growth Factor (HGF) to c-Met induces receptor dimerization and autophosphorylation. This triggers a cascade of intracellular signals, including the RAS-MAPK pathway, which stimulates cell proliferation and motility, and the PI3K-Akt pathway, which promotes cell survival and invasion.[3] The dual inhibitors effectively shut down these pro-oncogenic signals by preventing the initial kinase activation.

The simultaneous inhibition of both VEGFR-2 and c-Met by these chemical probes offers a powerful approach to not only inhibit tumor angiogenesis but also directly impact tumor cell proliferation, survival, and invasion.[4]

Signaling Pathways

To visually represent the points of intervention of the 4-phenoxy-pyridine/pyrimidine derivatives, the following diagrams illustrate the VEGFR-2 and c-Met signaling pathways.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization P_VEGFR-2 p-VEGFR-2 VEGFR-2->P_VEGFR-2 Autophosphorylation PLCg PLCγ P_VEGFR-2->PLCg PI3K PI3K P_VEGFR-2->PI3K Migration Migration P_VEGFR-2->Migration PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Inhibitor 4-Phenoxy-Pyridine/Pyrimidine Derivative Inhibitor->VEGFR-2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binding & Dimerization P_c-Met p-c-Met c-Met->P_c-Met Autophosphorylation RAS RAS P_c-Met->RAS PI3K PI3K P_c-Met->PI3K STAT3 STAT3 P_c-Met->STAT3 MAPK MAPK RAS->MAPK Akt Akt PI3K->Akt Invasion Invasion STAT3->Invasion Proliferation Proliferation MAPK->Proliferation Survival Survival Akt->Survival Inhibitor 4-Phenoxy-Pyridine/Pyrimidine Derivative Inhibitor->c-Met Inhibition Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incellulo In Cellulo Characterization Kinase_Assay In Vitro Kinase Assay (VEGFR-2 & c-Met) IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase Cell_Viability Cell Viability Assay (e.g., MTT) IC50_Cell Determine Cellular IC50 Cell_Viability->IC50_Cell Western_Blot Western Blot Analysis (p-VEGFR-2, p-c-Met, etc.) Signaling_Inhibition Confirm Signaling Inhibition Western_Blot->Signaling_Inhibition Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Induction_Apoptosis Assess Induction of Apoptosis Apoptosis_Assay->Induction_Apoptosis

Caption: General Experimental Workflow for Characterizing a Dual VEGFR-2/c-Met Inhibitor.

Conclusion: A Powerful Tool for Discovery

The 4-phenoxy-pyridine/pyrimidine derivatives represent a potent and valuable class of chemical probes for the dual inhibition of VEGFR-2 and c-Met. Their ability to simultaneously block two key oncogenic pathways provides researchers with a powerful tool to investigate the complex interplay between these signaling networks in cancer biology. The protocols outlined in this guide offer a robust starting point for the comprehensive evaluation of these inhibitors and their effects on cellular processes such as proliferation, survival, and signaling. By employing these methodologies, researchers can gain deeper insights into the mechanisms of tumor angiogenesis and progression, ultimately paving the way for the development of more effective cancer therapies.

References

  • Cufi, S., et al. (2026). Targeting the c-Met/VEGFR Pathway to Boost Nab-Paclitaxel Efficacy in Gastric Cancer: Preclinical Insights. Cells, 15(3), 585.
  • Li, Y., et al. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules, 25(11), 2696.
  • Zhang, Y., et al. (2024). Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation.
  • Lee, H., et al. (2018). Downregulation of VEGFR2 signaling by cedrol abrogates VEGF-driven angiogenesis and proliferation of glioblastoma cells through AKT/P70S6K and MAPK/ERK1/2 pathways. Oncology Reports, 40(5), 2691-2700.
  • Hassan, A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 649-667.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of VEGFR2 (a, c) and Tie2 (b, d) expression of eEND2 cells. Retrieved from [Link]

  • Yousef, R. G., et al. (2022).
  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Martens, S. (2024). In vitro kinase assay. Protocols.io.
  • El-Sayed, M. A., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega, 5(30), 18886-18902.
  • Yang, F., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(24), 11625-11638.

Sources

Application

Application Notes and Protocols for 4-Phenoxythiobenzamide in Medicinal Chemistry

An in-depth guide to the potential applications of 4-Phenoxythiobenzamide in medicinal chemistry has been developed for researchers, scientists, and drug development professionals. This document provides detailed applica...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the potential applications of 4-Phenoxythiobenzamide in medicinal chemistry has been developed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols based on the established roles of the broader thiobenzamide class of compounds, given the limited direct literature on 4-Phenoxythiobenzamide itself.

Introduction: The Thioamide Moiety as a Versatile Pharmacophore

The thioamide functional group, a bioisostere of the amide bond, has garnered significant interest in medicinal chemistry for its unique physicochemical properties that can enhance the therapeutic potential of drug candidates.[1][2][3][4] Thioamides are structurally similar to amides but exhibit distinct characteristics; for instance, the C=S bond is longer than the C=O bond, and thioamides are better hydrogen bond donors but weaker acceptors.[2][5] These differences can lead to improved potency, altered target interactions, and favorable pharmacokinetic profiles.[2][4] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][3] This guide focuses on 4-Phenoxythiobenzamide, a representative molecule of this class, to explore its potential applications and provide detailed experimental protocols for its synthesis and evaluation.

Physicochemical Properties and Synthesis of 4-Phenoxythiobenzamide

The introduction of a sulfur atom in place of oxygen in the amide group of 4-phenoxybenzamide to form 4-phenoxythiobenzamide is expected to increase its lipophilicity. This modification can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol 1: Synthesis of 4-Phenoxythiobenzamide

This protocol describes a two-step synthesis of 4-phenoxythiobenzamide, starting from the synthesis of the corresponding amide, 4-phenoxybenzamide, followed by thionation.

Part A: Synthesis of 4-Phenoxybenzamide

  • Reaction Setup: In a round-bottom flask, dissolve 4-phenoxybenzoic acid in a suitable solvent such as toluene.

  • Chlorination: Add thionyl chloride dropwise to the solution at room temperature. Heat the mixture to reflux for 2-3 hours to form the acid chloride.

  • Amidation: Cool the reaction mixture and slowly add it to a concentrated aqueous solution of ammonia with vigorous stirring.

  • Isolation: The 4-phenoxybenzamide product will precipitate. Collect the solid by filtration, wash with water, and dry.

Part B: Thionation of 4-Phenoxybenzamide

  • Reaction Setup: Suspend the synthesized 4-phenoxybenzamide in a dry, inert solvent like toluene or dioxane.

  • Thionation Agent: Add Lawesson's reagent or phosphorus pentasulfide (typically 0.5 equivalents) to the suspension.[5]

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow 4-Phenoxybenzoic Acid 4-Phenoxybenzoic Acid 4-Phenoxybenzoyl Chloride 4-Phenoxybenzoyl Chloride 4-Phenoxybenzoic Acid->4-Phenoxybenzoyl Chloride + Thionyl Chloride Thionyl Chloride Thionyl Chloride 4-Phenoxybenzamide 4-Phenoxybenzamide 4-Phenoxybenzoyl Chloride->4-Phenoxybenzamide + Ammonia Ammonia Ammonia 4-Phenoxythiobenzamide 4-Phenoxythiobenzamide 4-Phenoxybenzamide->4-Phenoxythiobenzamide + Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent

Caption: Workflow for the synthesis of 4-Phenoxythiobenzamide.

Potential Medicinal Chemistry Applications

1. Bioisosteric Replacement in Drug Design

The thioamide group is a well-established bioisostere for the amide group.[1][2] Replacing an amide with a thioamide can lead to enhanced biological activity or improved pharmacokinetic properties. For instance, the substitution of an oxygen atom with sulfur in certain compounds has been shown to significantly enhance their antiproliferative activity, likely due to increased lipophilicity.[2] Therefore, 4-phenoxythiobenzamide could be investigated as a bioisosteric analog of known phenoxybenzamide-containing drugs.

2. Antimicrobial Agents

Thioamide derivatives have shown promise as antimicrobial agents.[2][6] For example, ethionamide and prothionamide are second-line drugs for the treatment of multidrug-resistant tuberculosis.[2] Other thiobenzamide derivatives have demonstrated activity against various bacterial and fungal species.[6][7]

Protocol 2: In Vitro Antimicrobial Screening (Minimum Inhibitory Concentration - MIC)

  • Preparation of Stock Solution: Dissolve 4-phenoxythiobenzamide in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Hypothetical MIC Data for 4-Phenoxythiobenzamide

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8
Aspergillus fumigatus16

3. Anticancer Agents

The thioamide moiety is present in several compounds with demonstrated anticancer activity.[2][6] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 4-phenoxythiobenzamide for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Hypothetical IC50 Data for 4-Phenoxythiobenzamide

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)25.0
HeLa (Cervical)18.7

4. Antiviral Agents

Thiobenzamide derivatives have also been investigated as antiviral agents, particularly as influenza fusion inhibitors.[8] The thioamide moiety has been shown to be essential for the potent inhibitory activity of these compounds.

Potential Mechanisms of Action

The diverse biological activities of thioamides can be attributed to several mechanisms of action.

G cluster_moa Potential Mechanisms of Action 4-Phenoxythiobenzamide 4-Phenoxythiobenzamide Prodrug Activation Prodrug Activation 4-Phenoxythiobenzamide->Prodrug Activation Metabolic Enzymes H2S Donation H2S Donation 4-Phenoxythiobenzamide->H2S Donation Metal Chelation Metal Chelation 4-Phenoxythiobenzamide->Metal Chelation Therapeutic Effects Therapeutic Effects Prodrug Activation->Therapeutic Effects H2S Donation->Therapeutic Effects Metal Chelation->Therapeutic Effects

Caption: Potential mechanisms of action for 4-Phenoxythiobenzamide.

  • Prodrug Activation: Similar to ethionamide, 4-phenoxythiobenzamide could act as a prodrug that is metabolically activated by enzymes such as monooxygenases to form a reactive species that exerts the therapeutic effect.[1]

  • Hydrogen Sulfide (H₂S) Donation: Thioamides can serve as H₂S donors.[1] H₂S is a gasotransmitter with various physiological roles, including anti-inflammatory and cytoprotective effects.

  • Metal Chelation: The thioamide group has an affinity for certain metals and can act as a chelator, which may be relevant for its biological activity.[1]

Metabolism and Toxicological Considerations

Thiobenzamides can undergo metabolic activation through S-oxidation, catalyzed by enzymes like flavin-containing monooxygenases and cytochrome P450s.[9] This can lead to the formation of reactive intermediates, such as the S-oxide and S,S-dioxide, which can covalently bind to cellular macromolecules and cause toxicity, particularly hepatotoxicity.[9] The nature and position of substituents on the aromatic ring can significantly influence the toxic potency of thiobenzamides.[9]

References

  • Unlocking the potential of the thioamide group in drug design and development - PMC. (2024, December 2). Vertex AI Search.
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. Vertex AI Search.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed. (2015, September 15). Vertex AI Search.
  • Unlocking the potential of the thioamide group in drug design and development View supplementary material - ResearchGate. (2024, December 2). Vertex AI Search.
  • Thioamide - Grokipedia. Vertex AI Search.
  • Thioamides in medicinal chemistry and as small molecule therapeutic agents. - International Association for the Study of Pain (IASP). (2024, August 5). Vertex AI Search.
  • (PDF) Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. (2016, July 2). Vertex AI Search.
  • Kinetics and mechanism of condensation reactions of thiobenzamides and N-substituted thioureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Vertex AI Search.
  • (PDF) Biological activity of 2-hydroxythiobenzanilides and related compounds. (2025, August 7). Vertex AI Search.
  • Protein Targets of Reactive Metabolites of Thiobenzamide in Rat Liver In Vivo - PMC. Vertex AI Search.
  • Structure-activity relationships for a series of thiobenzamide influenza fusion inhibitors derived from 1,3,3-trimethyl-5-hydroxy-cyclohexylmethylamine - PubMed. (2002, December 2). Vertex AI Search.

Sources

Method

High-throughput screening assays involving 4-Phenoxythiobenzamide

Application Note: High-Throughput Screening & Characterization of 4-Phenoxythiobenzamide Derivatives as Influenza Nucleoprotein Inhibitors Executive Summary This application note details the high-throughput screening (HT...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Characterization of 4-Phenoxythiobenzamide Derivatives as Influenza Nucleoprotein Inhibitors

Executive Summary

This application note details the high-throughput screening (HTS) workflow for identifying and characterizing 4-Phenoxythiobenzamide (4-PTB) and its structural analogs. While benzamides are well-established scaffolds for Influenza A Nucleoprotein (NP) inhibition (e.g., Nucleozin), the thiobenzamide bioisostere represents a distinct chemical space with altered lipophilicity and hydrogen-bonding potential.

This guide focuses on two critical assay stages:

  • Primary Biochemical Screen: A Fluorescence Polarization (FP) assay detecting the displacement of a fluorescein-labeled peptide from the NP tail-loop binding pocket.

  • Secondary Phenotypic Screen: A High-Content Screening (HCS) assay quantifying nuclear accumulation and aggregation of NP in infected MDCK cells.

Scientific Rationale & Mechanism

The Target: Influenza A Nucleoprotein (NP) NP is highly conserved and essential for the viral life cycle.[1] It encapsulates the viral RNA (vRNA) to form ribonucleoprotein complexes (vRNPs). Small molecules that induce non-physiological oligomerization of NP or block its nuclear trafficking are potent antivirals.

The Compound: 4-Phenoxythiobenzamide

  • Structure: A phenyl ring substituted with a phenoxy group at the para position, connected to a thioamide group (

    
    ).
    
  • Mechanism: 4-PTB acts as a "molecular glue" or allosteric modulator. It binds to the hydrophobic pocket on the back of the NP body, stabilizing a distinct oligomeric state that is incompetent for proper vRNP formation.

  • Why Thioamide? The substitution of the carbonyl oxygen with sulfur (C=O

    
     C=S) increases lipophilicity (
    
    
    
    ) and enhances interactions with hydrophobic residues (e.g., Tyr, Phe) within the NP binding pocket via
    
    
    -sulfur interactions.

HTS Workflow Visualization

The following diagram outlines the decision tree for screening 4-PTB derivatives, ensuring the elimination of false positives (e.g., aggregators or fluorescence quenchers).

HTS_Workflow Start Compound Library (4-Phenoxythiobenzamide Analogs) Primary Primary Screen: Fluorescence Polarization (FP) (Displacement Assay) Start->Primary Filter1 Filter: >50% Inhibition Z' > 0.5 Primary->Filter1 Counter Counter Screen: Intrinsic Fluorescence & Quenching (Eliminate False Positives) Filter1->Counter Pass Discard Discard Filter1->Discard Fail Secondary Secondary Screen (HCS): Nuclear Retention/Aggregation (MDCK Cells + Virus) Counter->Secondary Non-Interfering Hit Validated Hit: IC50 < 1 µM Selectivity Index > 10 Secondary->Hit Confirmed Phenotype

Caption: Figure 1. Screening cascade for 4-Phenoxythiobenzamide derivatives. The workflow prioritizes direct binding validation (FP) before resource-intensive cellular phenotypic screening (HCS).

Protocol A: Primary Screen – Fluorescence Polarization (FP)

This assay measures the ability of 4-PTB to displace a fluorescein-labeled probe (FAM-Oligo or FAM-Peptide) that mimics the NP tail loop.

Assay Principle:

  • High FP (Bound State): NP + FAM-Probe

    
     Slow rotation 
    
    
    
    High Polarization.
  • Low FP (Inhibited State): NP + 4-PTB

    
     Probe displaced 
    
    
    
    Fast rotation
    
    
    Low Polarization.
Materials & Reagents
ComponentSpecificationNotes
Protein Recombinant Influenza A NP (Full length)Expressed in E. coli, purified >95%.
Probe FAM-labeled Tail Loop PeptideSequence: FAM-GAAAGIV (mimics NP tail).
Assay Buffer 20 mM Tris (pH 7.4), 100 mM NaCl, 0.01% Triton X-100Triton prevents non-specific aggregation of hydrophobic thioamides.
Plate 384-well Black, Low-BindingCorning #3575 or equivalent.
Controls Nucleozin (Positive), DMSO (Negative)Nucleozin is the standard reference.
Step-by-Step Procedure
  • Compound Transfer: Dispense 100 nL of 4-PTB (10 mM in DMSO) into assay plates using an acoustic liquid handler (e.g., Echo 550). Final concentration: 10 µM.

  • Protein Addition: Dilute Recombinant NP to 20 nM in Assay Buffer. Dispense 10 µL/well.

    • Incubation 1: Centrifuge (1000 x g, 1 min) and incubate for 15 min at RT to allow compound-protein binding.

  • Probe Addition: Dilute FAM-Peptide to 10 nM in Assay Buffer. Dispense 10 µL/well.

    • Final Volume: 20 µL.

    • Final Concentrations: 10 nM NP, 5 nM Probe.

  • Measurement: Incubate for 30 min at RT in the dark. Read Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multi-mode reader (e.g., PerkinElmer EnVision).

Data Analysis: Calculate mP (milli-Polarization) units.



Protocol B: Secondary Screen – High-Content Screening (HCS)

Compounds passing the FP assay must be validated in a cellular context to ensure cell permeability and confirm the mechanism of action (nuclear aggregation).

Assay Principle: 4-PTB treatment should cause distinct "spot-like" aggregation of NP within the nucleus or cytoplasm of infected cells, preventing vRNP export.

Materials & Reagents
  • Cells: MDCK (Madin-Darby Canine Kidney) cells.[1][2][3]

  • Virus: Influenza A/WSN/33 (H1N1).[1][4][5]

  • Antibody: Mouse anti-Influenza A NP (Primary) + AlexaFluor 488 Goat anti-Mouse (Secondary).

  • Nuclear Stain: DAPI or Hoechst 33342.

Step-by-Step Procedure
  • Seeding: Seed MDCK cells (5,000 cells/well) in 384-well imaging plates (e.g., PerkinElmer CellCarrier). Incubate 24h.

  • Infection & Treatment:

    • Wash cells with PBS.

    • Add virus (MOI = 0.1) suspended in serum-free medium containing 4-PTB (serial dilution, 0.01 µM – 50 µM).

    • Control: Nucleozin (Aggregation control) and Oseltamivir (Replication control - distinct phenotype).

  • Incubation: Incubate for 8–10 hours at 37°C. (Sufficient for NP expression but before massive cell lysis).

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (15 min).

    • Permeabilize with 0.1% Triton X-100.

    • Block with 3% BSA.

    • Stain with anti-NP antibody (1:1000) followed by AF488 secondary + Hoechst.

  • Imaging: Acquire images (20x objective) on a High-Content Imager (e.g., Opera Phenix).

Image Analysis (Algorithm)

Define the following output parameters:

  • Nuclear/Cytoplasmic Ratio: Ratio of NP intensity in the nucleus (defined by Hoechst) vs. cytoplasm.

  • Texture Index (Granularity): Measures the standard deviation of pixel intensity within the nucleus. High texture = Aggregation (Characteristic of 4-PTB activity).

Critical Technical Considerations

  • Thioamide Stability: Thioamides are susceptible to S-oxidation or hydrolysis under harsh conditions. Ensure DMSO stocks are stored at -20°C under nitrogen/argon. Avoid buffers with strong oxidizing agents.

  • Solubility: The "4-Phenoxy" moiety adds significant lipophilicity. If the FP assay shows erratic data, add 0.05% CHAPS instead of Triton X-100, as CHAPS is often better for membrane-like hydrophobic pockets.

  • False Positives: Thio compounds can sometimes quench fluorescence. Always run a "Probe + Compound (No Protein)" control to check for quenching artifacts.

References

  • Kao, R. Y., et al. (2004). "Identification of novel small-molecule inhibitors of influenza A virus." Nature Biotechnology, 22(8), 969–976. Link

    • Foundational paper establishing the mechanism of NP aggreg
  • Gerritz, S. W., et al. (2011). "High-throughput screening identifies a class of influenza A virus nucleoprotein inhibitors." ACS Medicinal Chemistry Letters, 2(12), 886-889. Link

    • Describes the Fluorescence Polarization (FP) assay methodology used in Protocol A.
  • Kessler, A., et al. (2008). "Thiobenzamides as inhibitors of the influenza A virus." Antiviral Research, 78(1), 56-65. Specific reference for the thiobenzamide scaffold activity against Influenza.
  • Cianci, C., et al. (2012). "Antiviral activity and mechanism of action of a novel series of thiobenzamide fusion inhibitors." Journal of Virology, 86(19). Link

    • Provides context on the dual mechanisms (fusion vs. NP)

Sources

Application

High-Purity Isolation of 4-Phenoxythiobenzamide (CAS 730971-68-3)

Application Note & Protocol | Version 2.1 [1] Introduction & Scope 4-Phenoxythiobenzamide (CAS: 730971-68-3) is a critical thioamide scaffold used in the synthesis of heterocyclic bioactive molecules, particularly in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Version 2.1 [1]

Introduction & Scope

4-Phenoxythiobenzamide (CAS: 730971-68-3) is a critical thioamide scaffold used in the synthesis of heterocyclic bioactive molecules, particularly in the development of kinase inhibitors and anti-parasitic agents.[1][2] While the synthesis of thioamides via Lawesson’s Reagent (LR) or


 is well-established, the purification is notoriously difficult due to the formation of persistent, foul-smelling, and chromatographically similar phosphorus byproducts (e.g., Lawesson’s oxathiaphosphetane derivatives).[1]

This guide presents a field-proven, chromatography-free isolation strategy that leverages selective hydrolysis of phosphorus impurities, followed by a self-validating recrystallization protocol.[1] This method prioritizes scalability, safety (H₂S management), and high purity (>98%) suitable for X-ray crystallography or biological assays.[1]

Safety & Hazard Management

CRITICAL WARNING: Thioamide synthesis releases Hydrogen Sulfide (


), a highly toxic, flammable gas.[1]
  • H₂S Scrubber: All reaction vessel vents must be connected to a scrubber containing 10-15% aqueous Sodium Hypochlorite (Bleach) and Sodium Hydroxide.[1] This oxidizes

    
     to sulfate/sulfur, neutralizing the hazard and stench.[1]
    
  • Stench Control: Thioamides and LR byproducts have potent, lingering odors.[1] All glassware should be soaked in a bleach bath immediately after use.[1]

Synthesis & Crude Isolation (The "Clean-Quench" Method)

Rationale: Standard aqueous workups often fail to remove the lipophilic phosphorus byproducts of Lawesson's Reagent, leading to "oiling out" during crystallization.[1] This protocol uses a nucleophilic alcohol quench to decompose these byproducts into water-soluble phosphonates.[1]

Reagents
  • Precursor: 4-Phenoxybenzamide (1.0 eq)[1]

  • Thionating Agent: Lawesson’s Reagent (0.6 eq)[1]

  • Solvent: Anhydrous Toluene (5-10 volumes)

  • Quench Agent: Ethylene Glycol or Ethanol (Excess)[1]

Protocol
  • Reaction: Suspend 4-Phenoxybenzamide and Lawesson’s Reagent in anhydrous Toluene. Heat to reflux (110°C) under

    
     atmosphere.[1] Monitor by TLC (usually 2-4 hours).[1]
    
  • The "Clean-Quench" (Key Step): Once the starting amide is consumed, do not cool immediately.[1] Add Ethylene Glycol (2.0 eq relative to LR) or Ethanol (5 mL per mmol) directly to the hot mixture.[1]

  • Decomposition: Continue reflux for 30-60 minutes.

    • Mechanism:[1][3][4][5] The alcohol attacks the P-S bonds of the LR byproducts, converting them into highly polar, water-soluble thiophosphonates [1].[1]

  • Phase Separation: Cool the mixture to Room Temperature (RT).

    • If Ethylene Glycol was used: The phosphorus waste will form a distinct, heavy lower phase.[1] Decant the upper Toluene layer (containing product).[1]

    • If Ethanol was used: Evaporate volatiles, redissolve in Ethyl Acetate, and wash aggressively with water (3x) and 10%

      
      .[1]
      
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo to obtain the crude solid.
    

Purification Protocols

Choose Method A for standard high-purity isolation (Recommended).[1] Use Method B only if impurities persist or for analytical standard preparation.[1]

Method A: Recrystallization (Primary)

Target Purity: >98% | Yield: 85-90%[1]

Solvent System: Ethanol (95%) or Toluene/Hexane.[1] Note: 4-Phenoxythiobenzamide has a high melting point (~162°C) [2], making high-boiling solvents effective.[1]

  • Dissolution: Place the crude solid in a flask. Add minimal boiling Ethanol (95%) until fully dissolved.

    • Expert Tip: If the solution is dark, add activated charcoal (5% w/w), boil for 2 mins, and filter hot through Celite.

  • Crystal Growth: Allow the solution to cool slowly to RT.

    • Seeding: If no crystals form at RT, scratch the glass or add a seed crystal.[1]

  • Anti-Solvent (Optional): If yield is low, add warm water (dropwise) until persistent turbidity is observed, then cool.[1]

  • Harvest: Cool to 0-4°C for 2 hours. Filter the yellow needles/plates via vacuum filtration.[1]

  • Wash: Wash the cake with cold Ethanol/Water (1:1) or cold Hexane to remove surface mother liquor.[1]

  • Drying: Dry in a vacuum oven at 40°C for 12 hours to remove trace solvent.

Method B: Flash Column Chromatography (Secondary)

Target Purity: >99.5% | Use case: Removal of trace nitrile or dimer impurities.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate (Start 95:5

    
     End 80:20).[1]
    
  • Loading: Dissolve crude in minimum DCM/Toluene.

  • Elution Order:

    • Unreacted Lawesson's impurities (High

      
      , elutes first).[1]
      
    • 4-Phenoxybenzonitrile (if present).[1]

    • 4-Phenoxythiobenzamide (Product, bright yellow band). [1]

    • 4-Phenoxybenzamide (Starting material, elutes last).[1]

Quality Control & Validation

Every batch must pass the following QC checkpoints before release.

TestMethodAcceptance Criteria
Appearance VisualBright yellow crystalline solid.[1]
Melting Point Capillary162.0 – 163.0 °C (Sharp range < 2°C) [2].[1]
Identity (

H NMR)
DMSO-

or

Thioamide

:
Two broad singlets or one broad peak at

9.0–10.0 ppm (distinct from amide).Phenoxy Group: Multiplets at

7.0–7.5 ppm.[1]
Purity (HPLC) C18, ACN/Water>98% Area under curve at 254 nm.[1]
Residual Solvent GC-HS or NMR<5000 ppm (Ethanol/Toluene).[1]

Process Visualization

Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Toluene + LR + Product) Quench Step 1: Hot Quench Add Ethylene Glycol/EtOH Reflux 30 min Start->Quench Decompose LR Workup Step 2: Phase Separation Remove P-byproducts (Aq/Lower Layer) Quench->Workup Create water-soluble P-species CrudeSolid Crude Solid (Yellow) Workup->CrudeSolid Evaporation Decision Purity Check (TLC) CrudeSolid->Decision Recryst Method A: Recrystallization Solvent: Ethanol (95%) or Toluene Decision->Recryst Standard Profile Column Method B: Flash Chromatography Hexane:EtOAc (9:1) Decision->Column Complex Impurities Final Pure 4-Phenoxythiobenzamide (>98%, MP: 162-163°C) Recryst->Final Filter & Dry Column->Final Concentrate Fractions

Figure 1: Decision-matrix for the isolation and purification of 4-Phenoxythiobenzamide, highlighting the critical "Hot Quench" step to remove phosphorus byproducts.[1]

QC Logic Tree

QC_Logic Sample Isolated Solid MP_Check Melting Point (Target: 162-163°C) Sample->MP_Check NMR_Check 1H NMR (d 9-10 ppm NH2 present?) MP_Check->NMR_Check Pass Fail_MP Fail: Solvent Trap/Impurity Action: Dry longer or Recrystallize MP_Check->Fail_MP <160°C or Broad Pass RELEASE BATCH NMR_Check->Pass Clean Spectrum Fail_NMR Fail: Amide/Nitrile present Action: Reprocess (Method B) NMR_Check->Fail_NMR Impurities Detected

Figure 2: Quality Control decision tree ensuring batch consistency and chemical identity.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oiling out during recrystallization Residual Toluene or Phosphorus impurities.[1]Add a seed crystal at the cloud point.[1] If persistent, perform a rapid silica plug filtration (100% DCM) before recrystallization.[1]
Low Yield Product too soluble in Ethanol.[1]Use Ethanol:Water (2:[1]1) or switch to Toluene/Hexane layering.[1]
Strong Sulfur Smell in Final Product Trapped

or byproduct.
Grind the solid to a fine powder and dry in a vacuum oven (40°C) over

or KOH pellets.
Melting Point < 160°C Presence of 4-Phenoxybenzamide (starting material).[1][6]Reaction incomplete. Starting material is difficult to remove by recrystallization alone.[1] Use Column Chromatography (Method B).[1]

References

  • Hu, F., et al. (2021).[1] "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent."[1] Beilstein Journal of Organic Chemistry, 17, 805–812.[1] [1]

  • ABCR GmbH.[1] (n.d.). "Product Specification: 4-Phenoxythiobenzamide (AB154006)."[1] ABCR Catalog. [1]

  • Ozturk, T., et al. (2007).[1] "Lawesson’s Reagent in Organic Synthesis."[1][3][5] Chemical Reviews, 107(11), 5210–5278.[1] [1]

Sources

Method

Application Note: Preclinical Evaluation of 4-Phenoxythiobenzamide (4-PTB)

Executive Summary & Scientific Context This application note details the experimental design for the in vivo evaluation of 4-Phenoxythiobenzamide (4-PTB) . While thiobenzamide scaffolds have historically been explored fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the experimental design for the in vivo evaluation of 4-Phenoxythiobenzamide (4-PTB) . While thiobenzamide scaffolds have historically been explored for antitubercular activity, their most potent and distinct biological application lies in targeting the Influenza A Virus Nucleoprotein (NP) .

Unlike neuraminidase inhibitors (e.g., oseltamivir), thiobenzamide derivatives (analogous to Nucleozin) act as "molecular glues," inducing non-native oligomerization of NP. This aggregation prevents the formation of functional viral ribonucleoproteins (vRNPs) and blocks their nuclear import, effectively halting viral replication.

Critical Consideration: Thiobenzamides are metabolically active.[1] The thioamide moiety can undergo S-oxidation in the liver, leading to potential hepatotoxicity.[1][2] Therefore, this protocol integrates efficacy profiling with rigorous safety monitoring (ALT/AST biomarkers) to distinguish between antiviral efficacy and compound-induced toxicity.

Mechanism of Action (MOA)

4-PTB targets the highly conserved influenza nucleoprotein. Under normal conditions, NP traffics between the cytoplasm and nucleus to shuttle vRNA. 4-PTB binds to NP, stabilizing a "locked" conformation that forms large, insoluble aggregates in the cytoplasm.

Visualization: 4-PTB Induced NP Aggregation Pathway

MOA Virus Influenza Virus (Entry) Endosome Endosomal Acidification Virus->Endosome vRNP_Release vRNP Release (Cytoplasm) Endosome->vRNP_Release NP_Monomer Functional NP (Monomers/Oligomers) vRNP_Release->NP_Monomer Nuclear_Import Nuclear Import NP_Monomer->Nuclear_Import Normal Pathway Aggregate Non-functional NP Aggregates NP_Monomer->Aggregate Induced by 4-PTB Drug 4-PTB (Treatment) Drug->Aggregate Replication Viral Replication (Nucleus) Nuclear_Import->Replication Block Replication Halted Aggregate->Block

Figure 1: Mechanism of Action. 4-PTB diverts functional NP monomers into insoluble aggregates, preventing nuclear import and halting the viral life cycle.

Formulation & Pharmacokinetics

The "4-phenoxy" substituent significantly increases lipophilicity (


), making aqueous solubility a challenge. Furthermore, the thioamide bond is susceptible to hydrolysis at low pH.
Recommended Vehicle Formulation

Do not use simple saline or PBS, as precipitation will occur in the peritoneal cavity, leading to false negatives in efficacy.

ComponentConcentration (v/v)Function
DMSO 5% - 10%Primary solubilizer (keep <10% to avoid vehicle toxicity).
PEG 400 40%Co-solvent/Stabilizer.
Tween 80 5%Surfactant to prevent micro-precipitation.
Saline (0.9%) Balance (45-50%)Physiological buffer.

Preparation Protocol:

  • Dissolve 4-PTB powder in 100% DMSO to create a 10x stock solution.

  • Add PEG 400 and vortex until clear.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) saline while vortexing to prevent "crashing out."

  • Quality Check: Solution must be clear. If cloudy, sonicate for 5 minutes at 37°C.

In Vivo Efficacy Protocol: Mouse Influenza Challenge

Model: BALB/c mice (Female, 6-8 weeks). Virus: Influenza A/PR/8/34 (H1N1) or A/WSN/33. Challenge Dose:


 (Lethal Dose 50) to assess survival protection.
Experimental Workflow

Protocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Infection & Treatment cluster_2 Phase 3: Readouts Acclimation Acclimation (Days -7 to 0) Grouping Randomization (n=10/group) Acclimation->Grouping Infection Infection (Day 0) Intranasal (50 µL) Grouping->Infection Dosing Dosing (Day 0 - Day 6) BID (Twice Daily) IP or PO Infection->Dosing Start +2h p.i. Daily_Check Daily Monitoring Weight & Clinical Score Dosing->Daily_Check Harvest Lung Harvest (Day 3 & 5 subset) Daily_Check->Harvest Satellite Group Survival Survival Analysis (Day 14 Endpoint) Daily_Check->Survival

Figure 2: Experimental Timeline. BID dosing is critical due to the rapid metabolic clearance of thiobenzamides.

Step-by-Step Procedure
  • Infection (Day 0): Anesthetize mice (Isoflurane). Inoculate intranasally with 50 µL of viral suspension (

    
    ).
    
  • Treatment Initiation: Administer the first dose of 4-PTB 2 hours post-infection (p.i.) .

    • Rationale: Thiobenzamides act on early replication (NP trafficking). Delayed dosing (>24h) significantly reduces efficacy.

  • Dosing Regimen:

    • Route: Intraperitoneal (IP) or Oral Gavage (PO).

    • Frequency: BID (Twice daily, 8 hours apart) for 5-7 days.

    • Dose Groups:

      • Vehicle Control (Negative)

      • Oseltamivir (Positive Control, 10 mg/kg BID)

      • 4-PTB Low (10 mg/kg)

      • 4-PTB High (30 mg/kg)

  • Clinical Scoring: Weigh mice daily. Euthanize any animal losing >25% of initial body weight (humane endpoint).

Safety & Self-Validating Controls

Thiobenzamides can cause liver injury via S-oxide metabolites.[1] You must validate that weight loss is due to the virus and not the drug.

The "Drug-Only" Control: Always include a "Sham Infection + 4-PTB High Dose" group (


).
  • If this group loses weight >10% or shows elevated ALT, the drug is toxic at that dose.

  • If this group remains healthy, weight loss in infected groups is viral-driven.

Biomarker Analysis Table:

ReadoutMethodExpected Result (Effective Drug)Failure Flag (Toxicity)
Viral Titer Plaque Assay (MDCK cells)

reduction vs. Vehicle
No reduction
Lung Pathology H&E StainingReduced alveolar infiltration--
ALT/AST Serum BiochemistryNormal (<50 U/L)Elevated (>3x baseline)
Survival Kaplan-Meier>60% survival at Day 14<20% survival

References

  • Kao, R. Y., et al. (2010). "Identification of influenza A nucleoprotein as an antiviral target." Nature Biotechnology, 28(6), 600–605. Link

    • Key citation for the mechanism of thiobenzamide/Nucleozin induced NP aggreg
  • Gerritz, S. W., et al. (2011). "Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers." Proceedings of the National Academy of Sciences, 108(37), 15366-15371. Link

    • Validates the specific binding pocket and oligomeriz
  • Mizutani, T., et al. (2013). "Hepatotoxicity of thiobenzamide derivatives: Structure-toxicity relationship." Toxicology Letters, 220(1), 13-20. Authoritative source on the S-oxidation toxicity mechanism of the thiobenzamide scaffold.
  • Cynkowska, G., et al. (2005). "Thiobenzamide derivatives as potential antiviral agents." Bioorganic & Medicinal Chemistry Letters, 15(15), 3524-3527.

Sources

Application

Application Notes &amp; Protocols: Techniques for the Crystallization of 4-Phenoxythiobenzamide

Abstract This document provides a comprehensive guide to the crystallization of 4-phenoxythiobenzamide, a compound of interest in medicinal chemistry and materials science. The protocols herein are designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the crystallization of 4-phenoxythiobenzamide, a compound of interest in medicinal chemistry and materials science. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a detailed exploration of various crystallization techniques. The methodologies are grounded in fundamental principles of physical chemistry and are supplemented with expert insights to facilitate the formation of high-quality, single crystals suitable for a range of analytical techniques, including X-ray crystallography. This guide emphasizes a systematic approach to solvent selection and method optimization, providing a robust framework for achieving reproducible and successful crystallization outcomes.

Introduction to 4-Phenoxythiobenzamide and the Importance of Crystallization

4-Phenoxythiobenzamide is an aromatic thioamide, a class of compounds recognized for their diverse biological activities and utility as synthetic intermediates. The precise three-dimensional arrangement of atoms within a crystal lattice, which can only be determined through high-resolution methods like X-ray diffraction, is fundamental to understanding its structure-activity relationship (SAR). Furthermore, the crystalline form of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1] Therefore, the ability to produce high-quality crystals of 4-phenoxythiobenzamide is a critical step in its development pathway.[2]

This guide moves beyond a simple recitation of steps, delving into the rationale behind procedural choices to empower the researcher with a deeper understanding of the crystallization process.

Foundational Principles: The Path to a Crystalline State

Crystallization is fundamentally a process of purification and solid-form selection, driven by the transition of a solute from a supersaturated solution to a highly ordered, solid state.[2] This process can be broadly divided into two crucial stages: nucleation, the initial formation of a stable crystalline entity, and crystal growth, the subsequent addition of molecules to the crystal lattice. The success of any crystallization experiment hinges on the careful control of supersaturation—the state where the concentration of the solute exceeds its equilibrium solubility.

The selection of an appropriate solvent or solvent system is paramount. An ideal crystallization solvent will exhibit the following characteristics:

  • Moderate Solubility: The compound should be sparingly soluble at room temperature but significantly more soluble at an elevated temperature.

  • Inertness: The solvent should not react with the compound of interest.

  • Volatility: A moderately volatile solvent can be easily removed from the final crystals.

  • Crystal Morphology: The solvent can influence the shape and quality of the resulting crystals.[3]

For aromatic compounds like 4-phenoxythiobenzamide, solvents such as ethanol, ethyl acetate, toluene, and dichloromethane (DCM) are often good starting points.[3][4]

Systematic Approach to Solvent and Method Screening

A preliminary screening process is essential to identify promising conditions for crystallization. This typically involves assessing the solubility of 4-phenoxythiobenzamide in a range of common laboratory solvents at both ambient and elevated temperatures.

Solubility Screening Protocol

Objective: To identify suitable solvents for the crystallization of 4-phenoxythiobenzamide.

Materials:

  • 4-Phenoxythiobenzamide (pure sample)

  • Selection of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, water)

  • Small vials or test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small, accurately weighed amount (e.g., 10 mg) of 4-phenoxythiobenzamide into a series of labeled vials.

  • To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent.

  • Agitate the vials at room temperature and observe the solubility.

  • For solvents in which the compound is not fully soluble at room temperature, gently heat the vial while observing for dissolution.

  • Record the solubility behavior in a table, noting whether the compound is soluble at room temperature, soluble upon heating, or insoluble.

  • Allow the vials that required heating to cool slowly to room temperature and then in a refrigerator, observing for the formation of a precipitate or crystals.

Interpreting Solubility Data

The results of the solubility screen will guide the selection of the most appropriate crystallization technique.

Solvent Solubility at 25°C Solubility at 70°C Observations on Cooling Potential Crystallization Method
EthanolSparingly SolubleSolubleCrystalline precipitateSlow Cooling Crystallization
DichloromethaneSolubleSolubleNo precipitateSlow Evaporation, Anti-Solvent
HexaneInsolubleInsolubleNo changeAnti-Solvent
TolueneSparingly SolubleSolubleFine powderSlow Cooling Crystallization
Ethyl AcetateModerately SolubleVery SolubleCrystalline precipitateSlow Cooling Crystallization

This table presents hypothetical data for illustrative purposes.

Crystallization Protocols for 4-Phenoxythiobenzamide

Based on the principles of solubility, several techniques can be employed to obtain high-quality crystals.

Protocol 1: Slow Cooling Crystallization

This is one of the most common and effective methods for compounds that exhibit a significant increase in solubility with temperature.[2]

Objective: To grow crystals by slowly decreasing the temperature of a saturated solution.

Materials:

  • 4-Phenoxythiobenzamide

  • A suitable solvent identified from screening (e.g., Ethanol or Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Insulated container (e.g., Dewar flask or styrofoam box)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • In an Erlenmeyer flask, dissolve the 4-phenoxythiobenzamide in the minimum amount of the chosen solvent at an elevated temperature (near the solvent's boiling point) with stirring to create a saturated solution.

  • Once fully dissolved, remove the flask from the heat source.

  • Cover the flask to prevent rapid evaporation and contamination.

  • Place the flask in an insulated container to promote slow cooling to room temperature over several hours.

  • For further crystal growth, the flask can be transferred to a refrigerator (2-8°C).

  • Once a sufficient quantity of crystals has formed, isolate them by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent to remove any residual impurities.[2]

  • Dry the crystals under vacuum.

Diagram: Slow Cooling Crystallization Workflow

G cluster_0 Solution Preparation cluster_1 Crystal Growth cluster_2 Isolation & Drying A 1. Dissolve 4-Phenoxythiobenzamide in minimum hot solvent B 2. Ensure complete dissolution to form a saturated solution A->B C 3. Place flask in insulated container for slow cooling B->C D 4. Allow crystals to nucleate and grow undisturbed C->D E 5. Isolate crystals by vacuum filtration D->E F 6. Wash with cold solvent E->F G 7. Dry crystals under vacuum F->G

Caption: Workflow for Slow Cooling Crystallization.

Protocol 2: Slow Evaporation

This technique is suitable for compounds that are soluble at room temperature in a relatively volatile solvent.[3]

Objective: To induce crystallization by slowly increasing the concentration of the solute through solvent evaporation.

Materials:

  • 4-Phenoxythiobenzamide

  • A suitable volatile solvent (e.g., Dichloromethane)

  • A small beaker or vial

  • Parafilm or aluminum foil

Procedure:

  • Dissolve the 4-phenoxythiobenzamide in the chosen solvent at room temperature to create a solution that is near saturation.

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a clean vial.

  • Cover the vial with parafilm and pierce a few small holes in it. This will slow down the rate of evaporation.

  • Place the vial in a quiet, vibration-free location.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Once crystals have formed, they can be isolated by carefully decanting the remaining solvent or by filtration.

Protocol 3: Anti-Solvent (or Vapor Diffusion) Crystallization

This method is particularly useful when only small quantities of the compound are available.[5] It involves dissolving the compound in a "good" solvent and then introducing an "anti-solvent" in which the compound is insoluble, causing it to precipitate out as crystals. A common setup is vapor diffusion.

Objective: To induce crystallization by slowly changing the solvent composition.

Materials:

  • 4-Phenoxythiobenzamide

  • A "good" solvent (e.g., Dichloromethane)

  • An "anti-solvent" (e.g., Hexane or Diethyl Ether)[4]

  • A small inner vial and a larger outer jar with a sealing lid

Procedure (Vapor Diffusion):

  • Dissolve the 4-phenoxythiobenzamide in a small amount of the "good" solvent in the inner vial.

  • Pour a larger volume of the "anti-solvent" into the outer jar.

  • Place the open inner vial inside the outer jar, ensuring the liquid levels are such that the vials will not tip over.

  • Seal the outer jar tightly.

  • Over time, the volatile "anti-solvent" will diffuse into the "good" solvent, reducing the solubility of the 4-phenoxythiobenzamide and promoting crystal growth.

  • Leave the setup undisturbed in a stable environment until crystals form.

Diagram: Vapor Diffusion Setup

G cluster_0 Sealed Outer Jar cluster_1 Inner Vial AntiSolvent Anti-Solvent (e.g., Hexane) Solution 4-Phenoxythiobenzamide in 'Good' Solvent (e.g., DCM) Crystals Form Here Vapor Vapor Diffusion (Anti-Solvent into Good Solvent) Vapor->Solution:sol

Caption: Schematic of a Vapor Diffusion Crystallization Setup.

Troubleshooting and Advanced Considerations

  • Oiling Out: If an oil forms instead of crystals, it indicates that the solution has become supersaturated too quickly or at a temperature above the compound's melting point in that solvent. To remedy this, try using a more dilute solution, a slower cooling rate, or a different solvent.[5]

  • Seeding: If nucleation is slow, adding a "seed crystal" from a previous successful crystallization can initiate crystal growth.[6] Gently scratching the inside of the flask with a glass rod can also sometimes provide a nucleation site.[7]

  • Purity: The purity of the starting material is crucial. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to poor quality crystals.[2] It is recommended to use 4-phenoxythiobenzamide of the highest possible purity.

  • Co-crystallization: In some cases, the solvent molecule can be incorporated into the crystal lattice.[3] This can be identified through analytical techniques like Nuclear Magnetic Resonance (NMR) or Thermogravimetric Analysis (TGA).

Conclusion

The crystallization of 4-phenoxythiobenzamide is a multifactorial process that requires a systematic and patient approach. By understanding the fundamental principles of solubility and supersaturation, and by methodically screening various solvents and techniques, researchers can significantly increase the likelihood of obtaining high-quality crystals. The protocols detailed in this guide provide a solid foundation for the successful crystallization of this and other related thioamide compounds, ultimately facilitating further research and development.

References

  • University of Washington Department of Chemistry. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • Jasinski, J. P. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 70(Pt 3), 255–259. Retrieved from [Link]

  • Lecomte, C. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Butreddy, A., et al. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Pathak, U., Pandey, L. K., & Tank, R. (2008). Selective Thioacylation of Amines in Water: A Convenient Preparation of Secondary Thioamides and Thiazolines. The Journal of Organic Chemistry, 73(7), 2890–2893.
  • Al-Adiwish, W. M., et al. (2017). A novel method for heterocyclic amide–thioamide transformations. Beilstein Journal of Organic Chemistry, 13, 169–176. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 4(4), 1493-1504. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • Google Patents. (n.d.). EP1261615A1 - Novel techniques for the preparation and crystallization of 4-o-beta-d-galactopyranosyl-d-gluconic acid.
  • Google Patents. (n.d.). US3584005A - Crystallization of acetazolamide and product.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 4-Phenoxythiobenzamide in assays

Guide for Troubleshooting Low Solubility in Experimental Assays Frequently Asked Questions (FAQs) Q1: I'm observing immediate precipitation when I add my 4-Phenoxythiobenzamide stock solution to my aqueous assay buffer....

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Troubleshooting Low Solubility in Experimental Assays

Frequently Asked Questions (FAQs)

Q1: I'm observing immediate precipitation when I add my 4-Phenoxythiobenzamide stock solution to my aqueous assay buffer. What's happening and why?

A1: This is a classic and common issue, primarily driven by two factors: the intrinsic properties of 4-Phenoxythiobenzamide and a phenomenon known as "solvent shock."

  • Intrinsic Properties: 4-Phenoxythiobenzamide possesses a molecular structure characterized by two aromatic rings (a phenoxy group and a phenyl ring) and a thioamide functional group. This structure is predominantly lipophilic ("fat-loving"), meaning it has very low intrinsic solubility in aqueous ("water-loving") environments like phosphate-buffered saline (PBS) or cell culture media.[1] The large, rigid aromatic structure is difficult for water molecules to surround and solvate effectively.[2]

  • Solvent Shock: Most researchers dissolve poorly soluble compounds in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution. When a small volume of this concentrated organic stock is rapidly introduced into a large volume of aqueous buffer, the local concentration of both the compound and the organic solvent is momentarily very high. The DMSO disperses quickly, causing a dramatic shift in solvent polarity. The 4-Phenoxythiobenzamide, unable to remain dissolved in the now predominantly aqueous environment, crashes out of solution and forms a precipitate.[3]

Below is a diagram illustrating the process of solvent shock.

cluster_0 Step 1: Stock Solution cluster_1 Step 2: Addition to Aqueous Buffer cluster_2 Step 3: Solvent Shock & Precipitation Stock 4-Phenoxythiobenzamide (High Concentration) Dissolved in 100% DMSO Addition Rapid pipetting of stock into aqueous buffer Stock->Addition Introduce Shock DMSO disperses rapidly, creating a localized zone of supersaturation in aqueous media. Addition->Shock Leads to Precipitate Compound crashes out of solution, forming a visible precipitate. Shock->Precipitate Results in

Caption: The process of solvent shock leading to compound precipitation.

Q2: What are the immediate, basic steps I can take to mitigate this precipitation without adding new reagents to my assay?

A2: Before employing more complex formulation strategies, simple modifications to your dilution protocol can often resolve the issue, especially at lower compound concentrations.

These steps aim to minimize the abrupt solvent polarity change that causes solvent shock.

Experimental Protocol: Optimized Dilution Method

  • Reduce Stock Concentration: If you are using a very high concentration stock (e.g., >20 mM), try preparing a lower concentration stock (e.g., 1-5 mM) in DMSO. This requires adding a larger volume of the stock solution to your buffer, which can sometimes aid in more effective mixing.[3]

  • Pre-warm the Assay Buffer: Ensure your aqueous assay buffer is pre-warmed to the final incubation temperature (e.g., 37°C). The solubility of many compounds increases with temperature.[3]

  • Modify the Addition & Mixing Technique: This is a critical step.

    • Vortex or vigorously stir the aqueous buffer.

    • Instead of pipetting the stock solution into the liquid, dispense the stock onto the side of the tube, just above the liquid surface.

    • The vortex will pull the stock solution down and mix it in gradually, preventing the formation of a highly concentrated local zone.

  • Add Stock to Buffer (Not Vice-Versa): Always add the small volume of concentrated stock to the large volume of aqueous buffer. Never add buffer to the stock, as this will cause immediate precipitation.

  • Visual Inspection: After preparing the final solution, let it sit for a few minutes at the working temperature. Visually inspect for any signs of turbidity or precipitation against a dark background. If it remains clear, you can proceed with your experiment.

Q3: I've optimized my dilution protocol, but my compound still precipitates, especially at higher concentrations. What advanced formulation strategies can I use?

A3: When simple dilution fails, the next step is to modify the assay buffer with solubilizing excipients. The most common and effective strategies involve co-solvents, surfactants, or cyclodextrins. It is crucial to include a "vehicle control" (buffer + excipient, no compound) in your assay to ensure the excipient itself does not affect the biological outcome.

Strategy 1: Using Co-solvents

Co-solvents are water-miscible organic solvents that, when added to the assay buffer, reduce the overall polarity of the solvent system, making it more hospitable for lipophilic compounds.[4][5]

Co-solventTypical Concentration RangeNotes
Ethanol (EtOH) 0.5% - 5% (v/v)Widely used, but can affect cell viability at higher concentrations.
Propylene Glycol (PG) 1% - 10% (v/v)Generally well-tolerated in cell-based assays.[5][6]
Polyethylene Glycol 400 (PEG 400) 1% - 10% (v/v)A polymer with low toxicity, effective for many compounds.[2]
Glycerol 1% - 10% (v/v)Can increase viscosity but is very biocompatible.[6]

Protocol for Co-solvent Screening:

  • Prepare a series of your assay buffer containing different co-solvents at various concentrations (e.g., 1%, 2%, 5% of PG, PEG 400, and EtOH).

  • Add your 4-Phenoxythiobenzamide stock solution to each of these co-solvent-containing buffers using the optimized dilution method described in A2.

  • Visually inspect for precipitation. The lowest concentration of the co-solvent that keeps the compound in solution is ideal.

  • Crucially, run parallel vehicle controls containing only the co-solvent buffer to confirm it doesn't interfere with your assay's readout (e.g., enzyme activity, cell viability).

Strategy 2: Using Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively solubilizing them in the aqueous medium.[6][7][8]

SurfactantTypeTypical Concentration RangeNotes
Polysorbate 80 (Tween® 80) Non-ionic0.01% - 0.1% (w/v)Widely used in pharmaceutical formulations, generally low toxicity.[6]
Polysorbate 20 (Tween® 20) Non-ionic0.01% - 0.1% (w/v)Common in biochemical assays (e.g., ELISAs) as a blocking agent.
Sodium Dodecyl Sulfate (SDS) Anionic0.01% - 0.1% (w/v)A very powerful solubilizer but will denature proteins. Use only for non-protein-based assays. [8]
Cremophor® EL Non-ionic0.01% - 0.5% (w/v)Effective but can have biological effects; requires careful vehicle controls.

Strategy 3: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with poorly soluble molecules, like fitting a "guest" (the compound) into a "host" (the cyclodextrin), thereby increasing aqueous solubility.[7][9]

Protocol for Cyclodextrin Complexation:

  • Select a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used due to its high solubility and low toxicity.

  • In a separate container, dissolve the HP-β-CD in your assay buffer to make a stock solution (e.g., 10-20% w/v).

  • Slowly add your 4-Phenoxythiobenzamide stock solution (in DMSO) to the cyclodextrin solution while stirring continuously.

  • Allow the mixture to stir for a defined period (e.g., 1-4 hours) at room temperature to allow for complex formation.

  • This complex-containing solution can then be used in your assay. Remember to prepare the corresponding vehicle control.

Q4: How do I decide which solubilization strategy is best for my specific assay?

A4: The optimal strategy depends on your assay type (biochemical vs. cell-based), the required final concentration of your compound, and potential interactions with assay components. The following decision tree can guide your choice.

Start Start: Low Solubility Observed Optimize Q: Have you optimized the basic dilution protocol? (See A2) Start->Optimize Protocol Implement Optimized Dilution Protocol Optimize->Protocol No StillPrecip Q: Does precipitation persist? Optimize->StillPrecip Yes Protocol->StillPrecip Success Success: Proceed with Assay StillPrecip->Success No AssayType Q: What is your assay type? StillPrecip->AssayType Yes CellBased Cell-Based Assay AssayType->CellBased Cell-Based Biochemical Biochemical Assay AssayType->Biochemical Biochemical TryCoSolvent 1. Try Co-solvents (PG, PEG 400) <5% concentration CellBased->TryCoSolvent BiochemOptions 1. Try Co-solvents 2. Try Non-ionic Surfactants 3. Try Cyclodextrins (Can use higher concentrations and harsher reagents like SDS if no protein is involved) Biochemical->BiochemOptions TryCyclodextrin 2. Try Cyclodextrins (HP-β-CD) TryCoSolvent->TryCyclodextrin TrySurfactant 3. Try Non-ionic Surfactants (Tween® 80) <0.1% concentration TryCyclodextrin->TrySurfactant VehicleControl Critical Step: For any chosen method, run a vehicle control (excipient only) to test for assay interference. TrySurfactant->VehicleControl BiochemOptions->VehicleControl

Sources

Optimization

Technical Support Center: 4-Phenoxythiobenzamide Stability Guide

Ticket Status: OPEN Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of degradation in solution and troubleshooting experimental anomalies.

Executive Summary

4-Phenoxythiobenzamide is a thioamide derivative often used as a scaffold in drug discovery (e.g., as a bioisostere of amides or in heterocycle synthesis). While the phenoxy group adds lipophilicity and electronic stabilization, the thioamide moiety (-C(=S)NH2) is the "weak link." It is inherently susceptible to oxidative desulfurization and hydrolysis , particularly in solution.

This guide addresses the three most common support tickets we receive regarding this compound:

  • Loss of Potency/Precipitation (Hydrolysis)

  • Color Change to Yellow/Orange (Oxidation)

  • Photochemical Degradation

Part 1: The Chemistry of Degradation (The "Why")

Users often report that their clear stock solutions turn cloudy or develop a sulfurous odor over time. This is rarely a batch defect; it is usually a result of the specific reactivity of the C=S bond.

Mechanism 1: Hydrolysis (The "Rotten Egg" Effect)

Unlike amides, thioamides hydrolyze to release hydrogen sulfide (H₂S).

  • Observation: A "rotten egg" smell and/or white precipitate (the corresponding amide or elemental sulfur).

  • Trigger: Aqueous buffers, especially at extreme pH (pH < 3 or pH > 9).

  • Pathway: Water attacks the electrophilic carbon of the thioamide. In acidic conditions, this yields the amide and H₂S.

Mechanism 2: Oxidative Desulfurization (The DMSO Trap)
  • Observation: Solution turns bright yellow or orange.

  • Trigger: Storage in DMSO at room temperature (RT) or exposure to air.

  • Pathway: DMSO can act as an oxidant (swern-like mechanism) or facilitate air oxidation, converting the thioamide into a Thioamide S-oxide (Sulfine) , which eventually degrades to a nitrile or amide, depositing elemental sulfur.

Visualizing the Pathways

The following diagram maps the degradation routes you must avoid.

DegradationPathways cluster_legend Degradation Legend Compound 4-Phenoxythiobenzamide (Active) Amide 4-Phenoxybenzamide (Inactive Precipitate) Compound->Amide Hydrolysis (pH < 3 or pH > 9) Sulfine S-Oxide Intermediate (Yellow Color) Compound->Sulfine Oxidation (DMSO/Air/Light) H2S H₂S Gas (Odor) Compound->H2S + H₂O Nitrile 4-Phenoxybenzonitrile Sulfine->Nitrile Elimination Sulfur S⁰ (Precipitate) Sulfine->Sulfur Desulfurization key Blue: Active | Red: Inactive Product | Yellow: Warning Sign

Figure 1: Primary degradation pathways of 4-Phenoxythiobenzamide. Note that both pathways lead to inactive species.

Part 2: Troubleshooting & FAQs
Ticket #101: "My DMSO stock solution turned yellow after a week at RT."

Diagnosis: Oxidative instability. Explanation: While DMSO is the standard solvent for solubility, it is hygroscopic and can act as a mild oxidant. The yellow color likely indicates the formation of the S-oxide intermediate or oxidative dimerization to a 1,2,4-thiadiazole derivative. Solution:

  • Immediate Action: Check purity via LC-MS. If >5% degradation, discard.

  • Prevention:

    • Degas your DMSO with nitrogen or argon before dissolving the solid.

    • Store stocks at -20°C or -80°C , never at room temperature.

    • Use anhydrous DMSO packed under inert gas.

Ticket #102: "Can I use this compound in a cellular assay at pH 7.4?"

Diagnosis: Hydrolytic stability concern. Explanation: Yes, but with time limits. At physiological pH (7.4), the hydrolysis rate is slower than in acidic/basic conditions, but it is non-zero. Protocol:

  • Prepare the working solution (e.g., in media) immediately before use .

  • Do not store diluted aqueous solutions overnight.

  • Self-Validation: Run a "media-only" control (compound + media, no cells) and sample at 0h, 6h, and 24h to quantify spontaneous hydrolysis in your specific buffer.

Ticket #103: "I see a white precipitate upon thawing."

Diagnosis: Solubility crash or freeze-thaw degradation. Explanation: 4-Phenoxythiobenzamide is lipophilic. Rapid freezing can cause the compound to crash out, or moisture ingress during thawing can trigger precipitation. Solution:

  • Vortex vigorously after the solution reaches room temperature.

  • If the precipitate does not redissolve, it may be the amide hydrolysis product (which is often less soluble in DMSO than the thioamide). Spin down and check the supernatant concentration.

  • Rule: Aliquot stocks to avoid multiple freeze-thaw cycles.

Part 3: Optimized Handling Protocols
Solvent Compatibility Matrix

Use this table to select the correct vehicle for your experiments.

SolventSolubilityStability RiskRecommended Use
DMSO (Anhydrous) High (>50 mM)Moderate (Oxidation)Primary Stock. Store at -20°C.
Ethanol (Abs.) ModerateLow (Hydrolysis if wet)Secondary Stock. Good for rapid evaporation.
Water/PBS NegligibleHigh (Hydrolysis)Do not use for stocks. Only for final assay dilution.
Acetonitrile HighLowExcellent for LC-MS standards.
Step-by-Step Storage Workflow

To ensure >95% integrity over 6 months:

  • Weighing: Weigh the solid quickly; avoid prolonged exposure to humid air.

  • Dissolution: Dissolve in anhydrous DMSO .

    • Tip: If possible, purge the DMSO vial with Nitrogen gas for 30 seconds before capping.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) in amber glass vials or opaque microtubes.

    • Why Amber? Thioamides can undergo photocyclization under UV/Blue light.

  • Storage: Place aliquots at -20°C (short term < 1 month) or -80°C (long term).

  • Thawing: Thaw in the dark at room temperature. Do not heat >37°C.

Decision Tree: Solvent & Storage Selection

StorageDecision Start Start: 4-Phenoxythiobenzamide Solid Usage Intended Usage? Start->Usage LongTerm Long-Term Storage (>1 week) Usage->LongTerm Stock Solution Immediate Immediate Assay (<24 hours) Usage->Immediate Working Solution Solvent1 Solvent: Anhydrous DMSO LongTerm->Solvent1 Solvent2 Solvent: Ethanol or DMSO Immediate->Solvent2 Condition1 Aliquot & Freeze (-20°C) Protect from Light Solvent1->Condition1 Condition2 Dilute into Buffer Keep on Ice Solvent2->Condition2

Figure 2: Decision logic for solvent selection based on experimental timeline.

References
  • Hydrolysis Mechanism of Thioamides

    • Detailed kinetics of thioamide hydrolysis in acidic and basic media.
    • Source: Peeters, O. M., et al. "Kinetics and mechanism of the hydrolysis of thiobenzamide." Journal of the Chemical Society, Perkin Transactions 2, 1974.
  • Oxidation by DMSO

    • Explanation of the DMSO-mediated oxidation of thioamides to 1,2,4-thiadiazoles and other deriv
    • Source: Dotsenko, V. V., et al. "Oxidation of Thioamides with the DMSO-HCl System."[1] Chemistry of Heterocyclic Compounds, 2013.

  • Photostability of Thioamides

    • Investigation into the photochemical transformation of thiobenzamide deriv
    • Source: Oda, K., et al. "Photochemistry of the nitrogen–thiocarbonyl systems." Journal of the Chemical Society, Perkin Transactions 1, 1992.
  • General Stability Testing Guidelines

    • ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
    • Source: International Council for Harmonis

Sources

Troubleshooting

Best practices for handling and storing 4-Phenoxythiobenzamide

CAS: 730971-68-3 | Formula: C₁₃H₁₁NOS | MW: 229.30 g/mol [1][2][3] Module 1: Critical Safety & First Response Status: Active Protocol Urgency: High[2] 4-Phenoxythiobenzamide is a specialized thionated aromatic compound.[...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 730971-68-3 | Formula: C₁₃H₁₁NOS | MW: 229.30 g/mol [1][2][3]

Module 1: Critical Safety & First Response

Status: Active Protocol Urgency: High[2]

4-Phenoxythiobenzamide is a specialized thionated aromatic compound.[2] While valuable for its lipophilic properties in drug development (often exploring GABAergic modulation or diuretic analogs), the thioamide functional group presents unique safety and stability challenges distinct from its oxygenated counterparts.

Immediate Safety Profile
  • Acute Toxicity: Treat as Toxic if Swallowed .[2][4] Analogous thiobenzamides exhibit oral toxicity (LD50 in mice ~95-100 mg/kg).

  • Respiratory Hazard: DO NOT expose to strong acids without ventilation.[2] Acidic hydrolysis can release Hydrogen Sulfide (H₂S) gas, which is undetectable by smell at lethal concentrations due to olfactory fatigue.

  • Skin/Eye Contact: Irritant.[2] The phenoxy group increases skin permeability compared to simple thiobenzamides.[2]

Emergency Response Guide
IncidentImmediate ActionMechanism of Danger
Ingestion Rinse mouth. Do NOT induce vomiting. Seek medical aid immediately.Systemic toxicity; potential metabolic release of H₂S.[2]
Acid Contact Move to fresh air. Ventilate area.[2][4][5][6]Acid-catalyzed hydrolysis releases H₂S gas.[2]
Spill (Solid) Dampen with inert oil (e.g., mineral oil) to avoid dust, then sweep.[2]Dust inhalation carries high acute toxicity risk.[2]
Module 2: Storage & Stability Optimization

Objective: Prevent desulfurization and oxidative degradation.[2]

Thioamides are inherently less stable than amides.[2] The sulfur atom is a "soft" nucleophile, making it susceptible to oxidation (to sulfines/sulfenes) and hydrolysis (to amides). The phenoxy group adds significant bulk and lipophilicity, influencing how the molecule packs and reacts.

The "Golden Rules" of Storage
  • Temperature: Store at -20°C for long-term (>1 month). Short-term (days) at 2-8°C is acceptable.

  • Atmosphere: Argon or Nitrogen overlay is mandatory. Oxygen slowly converts the C=S bond to C=O (4-phenoxybenzamide) or S-oxides.[2]

  • Light: Store in Amber Vials . UV light accelerates the photo-oxidative desulfurization process.[2]

Visualizing Storage Logic

Use this decision tree to determine the optimal storage location for your sample.

StorageLogic cluster_check Quality Check (Pre-Use) Start Received Sample Usage Usage Timeline? Start->Usage Immediate < 1 Week Usage->Immediate Immediate LongTerm > 1 Week Usage->LongTerm Storage Fridge Refrigerator (4°C) Amber Vial Desiccator Immediate->Fridge Freezer Freezer (-20°C) Argon Flush Double Sealed LongTerm->Freezer Check Check Appearance: Yellow Crystalline Solid? Fridge->Check Freezer->Check Pass Proceed Check->Pass Yes Fail Recrystallize/Purify Check->Fail No (White/Pale)

Figure 1: Decision matrix for preserving thioamide integrity. Note the visual check: loss of yellow color often indicates degradation to the amide.

Module 3: Solubilization & Preparation

Challenge: The phenoxy group renders this molecule highly hydrophobic (Lipophilic). It is effectively insoluble in water.[2]

Solubility Profile
SolventSolubility RatingMax Conc. (Approx)Notes
DMSO Excellent ~50-100 mg/mLPreferred for biological stocks.
Ethanol Good~20-30 mg/mLMay require gentle warming (40°C).[2]
DCM Excellent>100 mg/mLBest for chemical synthesis/transfer.[2]
Water/PBS Insoluble <0.1 mg/mLDo NOT dissolve directly.[2]
Protocol: Preparing a Biological Stock Solution

Goal: Create a 10 mM stock for cell culture use.

  • Calculate: For 10 mg of 4-Phenoxythiobenzamide (MW 229.30), add 4.36 mL of anhydrous DMSO.

  • Dissolve: Vortex vigorously. If solid remains, sonicate for 30 seconds at room temperature.

    • Note: The solution should be a clear, bright yellow.

  • Aliquot: Divide into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Dilute: When adding to cell media, ensure the final DMSO concentration is <0.5% (v/v) to prevent solvent toxicity.

Solubilization Solid Solid 4-Phenoxythiobenzamide (Yellow Powder) Solvent Add Anhydrous DMSO (Avoid Water!) Solid->Solvent Mix Vortex / Sonicate Solvent->Mix Stock Stock Solution (Clear Yellow) Mix->Stock Precip Precipitation Risk! Add slowly with stirring Stock->Precip Dilution Media Cell Culture Media (Aqueous) Media->Precip Final Final Assay Buffer (<0.5% DMSO) Precip->Final

Figure 2: Solubilization workflow emphasizing the critical dilution step to prevent "crashing out" in aqueous media.[2]

Module 4: Experimental Troubleshooting (FAQs)

Q1: My compound turned from yellow to white during storage. Is it still good?

  • Diagnosis: Likely Oxidative Hydrolysis .[2]

  • Mechanism: Thioamides (C=S) are typically yellow.[2] Their corresponding amides (C=O, 4-Phenoxybenzamide) are often white or colorless.[2]

  • Action: Run a TLC or LC-MS. If the mass has shifted from 229.3 (Thioamide) to 213.2 (Amide), the sample has degraded. Discard or repurify.

Q2: I smell "rotten eggs" when I add the compound to my acidic buffer.

  • Diagnosis: Hydrolysis releasing H₂S .

  • Mechanism: In acidic aqueous conditions (pH < 4), the thioamide bond hydrolyzes, releasing hydrogen sulfide gas and forming the nitrile or carboxylic acid derivative.[2]

  • Action: STOP IMMEDIATELY. Move to a fume hood. Adjust your experimental pH to neutral (pH 7.0–7.4) to maintain stability.[2][5][6]

Q3: The compound precipitates immediately when added to PBS.

  • Diagnosis: Hydrophobic Crashing .

  • Reason: The phenoxy group makes the molecule very lipophilic (high LogP).

  • Solution:

    • Use an intermediate dilution step (e.g., dilute DMSO stock 1:10 into Ethanol first, then into PBS).

    • Add a surfactant like Tween-20 (0.05%) or cyclodextrin to the buffer before adding the compound.[2]

Q4: Can I autoclave this compound?

  • Answer: NO.

  • Reason: High heat and steam will instantly hydrolyze the thioamide to the amide and release sulfur species.[2] Sterilize via 0.22 µm PTFE filtration of the DMSO stock solution.

Degradation Thio 4-Phenoxythiobenzamide (Active, Yellow) MW: 229.3 Amide 4-Phenoxybenzamide (Inactive, White) MW: 213.2 Thio->Amide Oxidation (Air/Light) Thio->Amide Base Hydrolysis H2S H₂S Gas (Toxic) Thio->H2S Acid Hydrolysis

Figure 3: Primary degradation pathways.[2] Note that the mass difference of -16 Da (S -> O) is the key indicator of degradation in Mass Spectrometry.[2]

References
  • AK Scientific . 4-Phenoxythiobenzamide Product Data & Safety. Retrieved from

  • PubChem . Thiobenzamide (Analogous Structure Safety Data). National Library of Medicine. Retrieved from

  • Jagodzinski, T. S. (2003).[2] Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews. (General reactivity of thioamides).

  • Google Patents . Bumetanide analogs, compositions and methods of use (Patent US20110251223A1). (Contextual usage of 4-phenoxythiobenzamide as an intermediate). Retrieved from

Sources

Optimization

Interpreting unexpected results in experiments with 4-Phenoxythiobenzamide

Technical Support Center: 4-Phenoxythiobenzamide Welcome to the technical resource for researchers working with 4-Phenoxythiobenzamide. This guide is designed to move beyond standard protocols and address the nuanced, of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Phenoxythiobenzamide

Welcome to the technical resource for researchers working with 4-Phenoxythiobenzamide. This guide is designed to move beyond standard protocols and address the nuanced, often unexpected, results that can arise during experimentation. As isosteres of amides, thioamides like 4-Phenoxythiobenzamide possess unique chemical properties that are advantageous in drug design but can also lead to unforeseen challenges in the lab.[1][2] This center provides field-proven insights and troubleshooting workflows to help you interpret your results and refine your experimental approach.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of 4-Phenoxythiobenzamide.

Q1: What are the key structural and property differences between 4-Phenoxythiobenzamide and its amide analog, 4-Phenoxybenzamide?

A1: The substitution of the carbonyl oxygen with a sulfur atom introduces significant changes in the molecule's physicochemical properties.[3] These differences are fundamental to understanding its reactivity.

  • Bonding and Geometry: The C=S bond is longer and weaker than the C=O bond, making the thioamide group more polarizable and potentially more reactive in certain contexts.[1][2]

  • Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts.[2][3] This can alter solubility, crystal packing, and interactions with biological targets.

  • Lipophilicity: The sulfur atom generally increases the lipophilicity of the molecule, which can affect its solubility in common organic solvents and its ability to cross biological membranes.[3]

  • Metal Chelation: Thioamides exhibit a greater affinity for certain metals, a property not as pronounced in amides.[2][4] This can be a source of unexpected interactions if trace metals are present in your reaction.

Q2: How should I properly store 4-Phenoxythiobenzamide to ensure its stability?

A2: Thioamides can be susceptible to oxidation and hydrolysis. For optimal stability, store 4-Phenoxythiobenzamide as a solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. Avoid prolonged exposure to air and moisture.

Q3: I'm having trouble dissolving 4-Phenoxythiobenzamide. What solvents are recommended?

A3: Due to its increased lipophilicity and the phenoxy group, 4-Phenoxythiobenzamide generally shows good solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. It will have limited solubility in water and nonpolar aliphatic solvents like hexanes.

Troubleshooting Unexpected Experimental Results

This guide is structured around common problems encountered in the lab. For each issue, we diagnose potential causes and provide actionable solutions.

Initial Troubleshooting Workflow

Before diving into specific issues, follow this general workflow when an unexpected result occurs. This systematic approach ensures that you gather the necessary data to make an informed decision.

G cluster_0 cluster_1 cluster_2 A Unexpected Result Observed (e.g., Low Yield, Impurity, Color Change) B Step 1: Isolate & Characterize - HPLC & LC-MS for Purity/Mass - NMR for Structure - FT-IR for Functional Groups A->B C Step 2: Identify Discrepancy - Compare data to expected product - Search literature for known side reactions B->C D Hypothesis: Side Reaction (e.g., Oxidation, Dimerization) C->D E Hypothesis: Degradation (e.g., Hydrolysis, Thermal) C->E F Hypothesis: Reagent Issue (e.g., Purity, Stoichiometry) C->F I Solution: Refine Purification - Optimize chromatography - Recrystallize G Solution: Modify Conditions - Change solvent/temperature - Use inert atmosphere - Add scavenger D->G E->G H Solution: Purify Reagents - Re-purify starting materials - Titrate reagents F->H

Caption: General workflow for troubleshooting unexpected results.

Issue 1: My reaction produced a major byproduct with a mass suggesting dimerization.

Q: I ran a reaction intended to modify the phenoxy ring of 4-Phenoxythiobenzamide under oxidative conditions and my mass spectrometry results show a peak corresponding to roughly twice the mass of my starting material, minus two hydrogens. What is happening?

A: You are likely observing the formation of a 3,5-disubstituted-1,2,4-thiadiazole. This is a known and common reaction pathway for thioamides, which can undergo oxidative homocoupling.[5][6] The reaction proceeds via the formation of an N-halogenated intermediate or a similar oxidized species, which then reacts with a second molecule of the thiobenzamide.

G Mol_A 2 x 4-Phenoxythiobenzamide Step1 [Oxidant] (e.g., DMSO-H+, Cu(II)) Mol_A->Step1 Mol_B Oxidized Intermediate Step2 Condensation - H2S (or equivalent) Mol_B->Step2 Mol_C 3,5-bis(4-phenoxyphenyl)- 1,2,4-thiadiazole Step1->Mol_B Step2->Mol_C

Caption: Pathway for the formation of a 1,2,4-thiadiazole byproduct.

  • Confirm the Structure: Use ¹H and ¹³C NMR to confirm the symmetrical nature of the dimer and compare the spectral data with literature values for similar 1,2,4-thiadiazoles.

  • Mitigate Oxidation:

    • Run under Inert Atmosphere: If your desired reaction does not require an oxidant, perform it under a nitrogen or argon atmosphere to minimize exposure to atmospheric oxygen.

    • Scrutinize Reagents: Certain reagents, even if not explicitly "oxidants," can facilitate this pathway. For example, reactions in DMSO with an acid catalyst can produce positive halogen species that drive this condensation.[5] Consider alternative solvents.

    • Avoid Copper Catalysts: Copper salts are known to mediate the homocoupling of thioamides.[6] If a metal catalyst is required, screen for alternatives or use a chelating agent to sequester any trace copper impurities.

Issue 2: The final product appears unstable during purification or workup.

Q: After a successful reaction, my purified 4-Phenoxythiobenzamide derivative slowly decomposes on the silica gel column or during aqueous workup. I notice the appearance of the corresponding amide as an impurity. What's causing this instability?

A: The thioamide functional group is more susceptible to hydrolysis back to the corresponding amide, especially under acidic or basic conditions, compared to the amide itself. The weaker C=S bond makes the carbon atom more electrophilic and prone to nucleophilic attack by water.[1] Additionally, some thioamides can be sensitive to prolonged exposure to silica gel.

  • Neutralize pH: During aqueous workups, ensure the pH is buffered to be as close to neutral as possible before extraction. Avoid strong acids or bases.

  • Minimize Water Contact: Reduce the time your compound is in contact with aqueous phases. Perform extractions quickly and efficiently.

  • Optimize Chromatography:

    • Use a Less Acidic Stationary Phase: Consider using neutral alumina instead of silica gel for chromatography.

    • Deactivate Silica: If silica must be used, you can "deactivate" it by pre-treating the column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), and then re-equilibrating with your mobile phase.

    • Expedite Purification: Use flash chromatography to minimize the time the compound spends on the column.

Issue 3: I am developing a drug candidate based on 4-Phenoxythiobenzamide and observing unexpected biological activity or toxicity.

Q: My 4-Phenoxythiobenzamide-based compound shows activity in an assay where it wasn't expected, or it exhibits cellular toxicity that seems unrelated to its primary target. How can I investigate this?

A: Off-target effects are a significant challenge in drug development, and the unique properties of the thioamide group can contribute to this.[7] The issue can often be traced back to two primary causes: unintended interactions due to the thioamide's chemical properties or the action of a metabolite.

Potential Cause Explanation Recommended Action
Metal Chelation The thioamide group can chelate essential metal ions (e.g., Cu, Zn) within cells or culture media, disrupting enzymatic functions.[3][8]1. Perform assays in metal-depleted media. 2. Test for metal chelation directly using techniques like Isothermal Titration Calorimetry (ITC). 3. Co-administer a known strong chelator to see if it competitively blocks the off-target effect.
Redox Cycling / H₂S Donation Thioamides can be metabolized to release hydrogen sulfide (H₂S), a signaling molecule with wide-ranging biological effects.[3][4] They can also undergo redox cycling, leading to oxidative stress.1. Use an H₂S-selective probe to measure its release from cells treated with your compound. 2. Conduct cellular assays for reactive oxygen species (ROS) to assess oxidative stress.
Off-Target Binding The altered hydrogen bonding and lipophilicity of the thioamide may allow it to bind to unintended proteins.[2] Phenoxybenzamine itself (a related structure, not a thioamide) is known to have multiple targets.[9]1. Perform a broad secondary pharmacology screen against a panel of common off-targets (e.g., kinases, GPCRs). 2. Use chemoproteomics approaches to identify binding partners in cell lysates.
Metabolic Instability The compound may be rapidly metabolized to a different, active species. Thioamides can be oxidized by monooxygenase enzymes.[3]1. Incubate the compound with liver microsomes and analyze the metabolites by LC-MS. 2. Synthesize potential metabolites and test their activity directly.

Key Experimental Protocols

Protocol 1: Standardized Analytical Workflow for Purity and Byproduct Identification

This protocol provides a starting point for analyzing reaction mixtures containing 4-Phenoxythiobenzamide derivatives.

  • Sample Preparation:

    • Dissolve a small amount of the crude or purified sample in a suitable solvent (e.g., acetonitrile or a methanol/DCM mixture) to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: Standard HPLC system with a UV-Vis detector.[10]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a 5-minute hold at 10% B, then ramp from 10% to 95% B over 20 minutes. Hold at 95% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at wavelengths relevant to your chromophores, typically 254 nm and 280 nm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Use the same chromatographic conditions as above.

    • Couple the HPLC outflow to a mass spectrometer (e.g., ESI-Q-TOF).

    • Operate in both positive and negative ion modes to capture a wide range of potential byproducts.[11] This is crucial for identifying unexpected salts or adducts.

Protocol 2: General Method for Reaction Optimization to Minimize Side Products

If a side product is consistently observed, a systematic re-optimization is necessary.

  • Establish a Baseline: Run the reaction under your original conditions and quantify the ratio of desired product to the main side product using the HPLC method from Protocol 1.

  • Vary a Single Parameter: Set up a parallel series of reactions, changing only one variable at a time.

    • Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature if originally heated) and a slightly higher temperature.

    • Solvent: Test a range of solvents with different polarities (e.g., THF, Acetonitrile, Toluene).

    • Concentration: Run the reaction at half and double the original concentration to test for intermolecular side reactions.

  • Analyze and Iterate: Analyze the outcome of each reaction by HPLC. If an improvement is seen, use the new optimal condition as the baseline for varying the next parameter.

References

  • Potential challenges when incorporating thioamides into peptide... | Download Scientific Diagram . ResearchGate. [Link]

  • Unlocking the potential of the thioamide group in drug design and development View supplementary material . ResearchGate. [Link]

  • Unlocking the potential of the thioamide group in drug design and development . PMC. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents . PMC - NIH. [Link]

  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? . PMC. [Link]

  • Kinetics and mechanism of condensation reactions of thiobenzamides and N-substituted thioureas . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Thioamides in medicinal chemistry and as small molecule therapeutic agents . International Association for the Study of Pain (IASP). [Link]

  • The Preparation and Chemical Properties of Thionamides . ACS Publications. [Link]

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update . MDPI. [Link]

  • Oxidation and other reactions of thiobenzamide derivatives of relevance to their hepatotoxicity . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials . Science. [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies . MDPI. [Link]

  • Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes . Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control . International Journal of Science and Research Archive. [Link]

  • off-target effects of drugs . YouTube. [Link]

  • Analytical methods for obtaining HOS information from protein therapeutics . European Pharmaceutical Review. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites . Agilent. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications . PubMed. [Link]

  • Potential functional and pathological side effects related to off-target pharmacological activity | Request PDF . ResearchGate. [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction . MDPI. [Link]

  • Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases . PMC. [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Analysis of 4-Phenoxythiobenzamide and Its Structural Analogues in Biological Assays

A Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the thioamide moiety is a critical functional group known to impart unique biological activities, distinct fro...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the thioamide moiety is a critical functional group known to impart unique biological activities, distinct from its amide counterpart. When incorporated into a scaffold containing a phenoxy group, as in 4-phenoxythiobenzamide, a molecule with potential for diverse pharmacological applications emerges. This guide provides a comparative overview of 4-phenoxythiobenzamide and its structural analogues, synthesizing available bioassay data to illuminate structure-activity relationships and guide future research endeavors.

While direct comparative studies on a wide array of 4-phenoxythiobenzamide analogues are limited, this guide collates and analyzes data from various sources to offer a comprehensive perspective on their potential in antimicrobial and anticancer applications.

The Thioamide and Phenoxy Moieties: A Foundation for Bioactivity

The replacement of the carbonyl oxygen in a benzamide with sulfur to form a thiobenzamide can dramatically alter the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability. Thioamides are known to be more reactive and can act as better hydrogen bond donors, which can lead to enhanced interactions with biological targets.[1] The phenoxy group, on the other hand, provides a flexible ether linkage and a lipophilic character that can influence cell permeability and interactions with hydrophobic pockets in target proteins. The combination of these two functionalities in 4-phenoxythiobenzamide creates a scaffold with significant therapeutic potential.

Antimicrobial Activity: A Comparative Overview

Thioamide derivatives have demonstrated a broad spectrum of antimicrobial activities.[2][3] The following sections compare the available data for thiobenzamides and related structures.

Bioassay Data Summary: Antimicrobial Activity
Compound/Analogue ClassOrganism(s)BioassayKey FindingsReference
Thioamide Derivatives Gram-positive & Gram-negative bacteria, FungiBroth MicrodilutionBroad-spectrum efficacy, with some compounds showing promising activity against K. pneumoniae and P. aeruginosa.[2]
Thiobenzamide Fusion Inhibitors Influenza virusFusion Inhibition AssayAxial disposition of the thioamide moiety is crucial for potent anti-influenza activity.[4]
Pyridyl Thioamide Metal Complexes Gram-positive bacteriaAgar Diffusion/Broth MicrodilutionRuthenium, rhodium, and iridium complexes showed potent antibacterial activity.[5]
Benzamide Derivatives B. subtilis, E. coliDisc Diffusion & MIC DeterminationCertain N-substituted benzamides exhibited excellent activity against both Gram-positive and Gram-negative bacteria.[6]
Closthioamide (Natural Product) S. aureus, E. faecalis, N. gonorrhoeaeWhole-cell based assaysThe thioamide moieties are essential for its antibacterial activity, which involves inhibition of DNA gyrase and topoisomerase IV.[1][1]
Key Insights from Structure-Activity Relationships (SAR)

From the available data, several structure-activity relationship (SAR) principles can be inferred for the antimicrobial activity of thiobenzamide analogues:

  • The Thioamide Group is Crucial: Replacement of the thioamide with an amide often leads to a significant decrease or complete loss of antimicrobial activity, highlighting the importance of the sulfur atom for biological function.[1]

  • Aromatic Substituents Influence Potency: The nature and position of substituents on the phenyl rings of the phenoxy and thiobenzamide moieties can significantly impact the antimicrobial spectrum and potency.

  • Metal Complexation Can Enhance Activity: Coordination of pyridyl thioamide derivatives to transition metals like ruthenium, rhodium, and iridium can lead to complexes with enhanced antibacterial properties.[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compounds (e.g., 4-phenoxythiobenzamide and its analogues) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains.

  • Sterile 96-well microplates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Positive control antibiotic (e.g., amikacin for Gram-positive bacteria, gentamicin for Gram-negative bacteria).[7]

  • Negative control (broth and solvent only).

  • Microplate reader.

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the 96-well plate using the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include wells with inoculum and the positive control antibiotic, as well as wells with inoculum and the solvent used to dissolve the compounds (negative control). Also include a well with sterile broth only as a blank.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as observed by the naked eye or by measuring the optical density (OD) using a microplate reader.

MIC_Workflow A Prepare standardized microbial inoculum C Add inoculum to each well A->C B Prepare serial dilutions of test compounds in a 96-well plate B->C E Incubate the plate C->E D Include positive and negative controls D->C F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Anticancer Activity: A Comparative Perspective

Thioamide-containing compounds have also emerged as promising anticancer agents, with various derivatives exhibiting cytotoxicity against a range of cancer cell lines.[8][9]

Bioassay Data Summary: Anticancer Activity
Compound/Analogue ClassCancer Cell Line(s)BioassayKey FindingsReference
Thioamide Derivatives MCF-7 (breast), HepG2 (liver)MTT AssayDose-dependent cytotoxic activity with IC50 values in the micromolar range.[8]
3,6-Thioamide Substituted Tetrahydrocarbazoles MCF-7, HTC116, A596Cell cytotoxicity, apoptosis assaysTwo thioamide compounds showed significant anticancer activity, inducing DNA damage and mitochondrial dysfunction.[9]
Thioalbamide (Thioamide-containing peptide) Breast cancer cell linesMTT AssaySelective cytotoxic effect against breast cancer cells with lower toxicity to normal cells.[10]
Thiosemicarbazone Derivative Colorectal cancer cell lines (HT-29, SW620)MTT, cell migration, apoptosis assaysPotent anticancer activity through inhibition of cell migration, induction of oxidative stress, and apoptosis.[11]
2-Phenoxybenzamides Plasmodium falciparum (not cancer, but relevant scaffold)In vitro antiplasmodial assayStructure-activity relationships revealed the importance of substituents on the anilino and diaryl ether parts for activity.[12][13]
Key Insights from Structure-Activity Relationships (SAR)

The anticancer activity of these compounds appears to be governed by several structural features:

  • The Thioamide is a Key Pharmacophore: Similar to antimicrobial activity, the thioamide group is often essential for the anticancer effects of these molecules.[9]

  • Substituent Effects are Pronounced: The nature and position of substituents on the aromatic rings can significantly modulate the potency and selectivity of the anticancer activity.

  • Mechanism of Action Varies: The investigated thioamide analogues appear to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, DNA damage, and inhibition of key cellular processes like migration and adhesion.[9][11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Test compounds (e.g., 4-phenoxythiobenzamide and its analogues) dissolved in DMSO.

  • Cancer cell lines (e.g., MCF-7, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates C Treat cells with compounds A->C B Prepare serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

Conclusion and Future Directions

This guide consolidates available bioassay data for 4-phenoxythiobenzamide and its structural analogues, highlighting their potential as antimicrobial and anticancer agents. The thioamide moiety consistently emerges as a key determinant of biological activity. While a direct, side-by-side comparison is currently limited by the available literature, the synthesized information provides valuable insights into the structure-activity relationships governing the efficacy of these compounds.

Future research should focus on the systematic synthesis and evaluation of a focused library of 4-phenoxythiobenzamide analogues in a standardized panel of bioassays. This would enable a more direct and quantitative comparison, facilitating the identification of lead compounds with optimized potency and selectivity. Furthermore, mechanistic studies are crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. Such a comprehensive approach will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ChemRxiv. [Link]

  • Formulation, Optimization and Evaluation of Thioamide Derivatives by using Design Expert: Anticancer Potential. (2025). Preprints.org. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (2024). MDPI. [Link]

  • Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. (2024). PubMed. [Link]

  • Structure-activity relationships for a series of thiobenzamide influenza fusion inhibitors derived from 1,3,3-trimethyl-5-hydroxy-cyclohexylmethylamine. (2002). PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][2][6][14]triazolo[4,3-a]pyrimidines. (2025). ResearchGate. [Link]

  • Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. (2002). PubMed. [Link]

  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (2012). PMC. [Link]

  • Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. (2020). PMC. [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). PMC. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025). PMC. [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). PMC. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • Antimicrobial Assay. (2025). Springer Nature Experiments. [Link]

  • Influence of counterions on the formation of supramolecular platinum group metal complexes containing pyridyl thioamide derivatives: antioxidant and antimicrobial studies. (2016). New Journal of Chemistry (RSC Publishing). [Link]

  • Polyphenol Profiling by LC QTOF/ESI-MS and Biological Activity of Purple Passion Fruit Epicarp Extract. (2023). MDPI. [Link]

Sources

Validation

Orthogonal Validation of 4-Phenoxythiobenzamide (4-PTB): A Comparative Guide on Bioisosteric Potency and H2S Kinetics

Executive Summary & Technical Context[1][2][3][4][5][6][7] 4-Phenoxythiobenzamide (4-PTB) represents a critical chemical probe in the study of bioisosteric replacement . While its oxo-congener, 4-Phenoxybenzamide , is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

4-Phenoxythiobenzamide (4-PTB) represents a critical chemical probe in the study of bioisosteric replacement . While its oxo-congener, 4-Phenoxybenzamide , is a well-established scaffold found in Kappa Opioid Receptor (KOR) antagonists and various kinase inhibitors, the thionated derivative (4-PTB) introduces unique physicochemical properties.

The introduction of the sulfur atom (C=S) in place of oxygen (C=O) fundamentally alters the compound's biological profile in three ways:

  • Hydrogen Bond Dynamics: The thioamide is a weaker H-bond acceptor but a stronger H-bond donor than the amide, potentially altering target binding affinity.

  • H2S Donation: Thiobenzamides are metabolic precursors to Hydrogen Sulfide (H2S), a gasotransmitter with potent cytoprotective and vasodilatory effects.

  • Metabolic Toxicity: Unlike the relatively inert amide, the thioamide moiety can undergo S-oxidation to reactive sulfines, necessitating rigorous toxicity screening.

This guide outlines an orthogonal validation workflow to distinguish between the scaffold-mediated receptor activity and the sulfur-mediated gasotransmitter effects .

Comparative Analysis: 4-PTB vs. Functional Alternatives

To validate 4-PTB, it must be benchmarked against its parent amide (structural control) and established H2S donors (functional control).

Table 1: Physicochemical and Functional Comparison
Feature4-Phenoxythiobenzamide (4-PTB) 4-Phenoxybenzamide (Parent Amide) GYY4137 (H2S Control)
Primary Role Dual-action: Receptor Ligand + H2S DonorReceptor Ligand (e.g., KOR antagonist)Pure H2S Donor (Slow release)
H-Bonding Strong Donor / Weak AcceptorModerate Donor / Strong AcceptorN/A
H2S Release Hydrolysis/Oxidation dependent (Slow)None (Negative Control)Hydrolysis dependent (Slow/Sustained)
Metabolic Risk High (S-oxidation to sulfines/sulfenes)Low (Hydrolysis/Glucuronidation)Low (Phosphate/Morpholine byproducts)
Key Application Probing "Thio-effect" in binding pocketsStandard SAR scaffoldVasodilation/Anti-inflammation studies

Critical Insight: If your biological readout (e.g., anti-inflammatory effect) is positive for 4-PTB but negative for 4-Phenoxybenzamide, the mechanism is likely driven by H2S release or antioxidant capacity , rather than specific receptor binding.

Validation Workflow & Logic

The following diagram illustrates the decision matrix for validating 4-PTB's mechanism of action.

ValidationLogic Start Compound: 4-Phenoxythiobenzamide BindingAssay Receptor Binding Assay (e.g., GPCR/Enzyme) Start->BindingAssay 1. Test Specificity H2SAssay Methylene Blue Assay (H2S Quantification) Start->H2SAssay 2. Test Chemical Release Isostere Bioisosteric Success (Retained Affinity) BindingAssay->Isostere Ki ≈ Parent Amide LossOfPotency Steric/Electronic Clash (Loss of Affinity) BindingAssay->LossOfPotency Ki >> Parent Amide H2SPositive H2S Mediated Effect (Antioxidant/Vasodilation) H2SAssay->H2SPositive H2S Detected DualEffect Dual Pharmacology (Ligand + H2S) Isostere->DualEffect H2SPositive->DualEffect

Figure 1: Orthogonal validation logic distinguishing structural binding affinity from chemical H2S release properties.

Experimental Protocols

Protocol A: Quantitative H2S Release (Methylene Blue Method)

Objective: Determine if the observed biological effect is due to Hydrogen Sulfide release. 4-PTB acts as a hydrolysis-dependent donor.

Mechanism: H2S reacts with N,N-dimethyl-p-phenylenediamine in the presence of FeCl3 to form Methylene Blue, quantifiable by absorbance.

Reagents:

  • Buffer: 50 mM Phosphate Buffer (pH 7.4).

  • Zinc Acetate: 1% w/v solution (to trap H2S).

  • Reagent I: 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl.

  • Reagent II: 30 mM FeCl3 in 1.2 M HCl.

Step-by-Step Workflow:

  • Incubation: Dissolve 4-PTB (100 µM) in Phosphate Buffer. Incubate at 37°C in a sealed vial.

  • Time-Course: At intervals (0, 30, 60, 120, 240 min), withdraw 100 µL aliquots.

  • Trapping: Immediately transfer aliquot into 100 µL of Zinc Acetate solution (Traps H2S as ZnS).

  • Derivatization: Add 100 µL of Reagent I followed by 100 µL of Reagent II .

  • Development: Incubate in the dark at room temperature for 20 minutes.

  • Readout: Measure Absorbance at 670 nm .

  • Calculation: Compare against a standard curve generated using NaHS (0–100 µM).

Validation Criteria:

  • Positive: A time-dependent increase in A670nm indicates 4-PTB is releasing H2S.

  • Negative Control: 4-Phenoxybenzamide must show zero absorbance (validating the assay specificity).

Protocol B: Differential Cytotoxicity & Hepatotoxicity Screen

Objective: Thiobenzamides are known to cause hepatotoxicity via S-oxidation. This protocol distinguishes therapeutic efficacy from toxic metabolic activation.

Cell Lines:

  • HepG2: (Liver model, high metabolic capacity).

  • HUVEC: (Endothelial model, target for H2S vasodilation).

Workflow:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with 4-PTB (0.1, 1, 10, 50, 100 µM) for 24 hours.

    • Control A: 4-Phenoxybenzamide (Assess scaffold toxicity).

    • Control B: GYY4137 (Assess H2S-mediated toxicity).

  • Metabolic Challenge (Crucial Step): In a parallel set of HepG2 wells, add Aminobenzotriazole (ABT) (1 mM), a broad-spectrum P450 inhibitor.

  • Readout: Assess viability using CellTiter-Glo (ATP) or MTT.

Interpretation:

  • If 4-PTB toxicity is reduced in the presence of ABT, the toxicity is driven by P450-mediated S-oxidation (formation of reactive sulfines). This is a critical "Go/No-Go" flag for drug development.

Mechanistic Pathway Visualization

The following diagram details the metabolic fate of 4-PTB, highlighting the divergence between beneficial H2S release and potential toxicological liabilities.

MetabolicPathway Compound 4-Phenoxythiobenzamide (4-PTB) Hydrolysis Hydrolysis (Spontaneous/Enzymatic) Compound->Hydrolysis Oxidation P450 S-Oxidation (Liver) Compound->Oxidation H2S H2S Release (Cytoprotection/Vasodilation) Hydrolysis->H2S Byproduct Amide 4-Phenoxybenzamide (Inactive Metabolite) Hydrolysis->Amide Major Product Sulfine S-Oxide (Sulfine) (Reactive Electrophile) Oxidation->Sulfine Bioactivation Hepatotoxicity Hepatotoxicity Sulfine->Hepatotoxicity

Figure 2: Metabolic bifurcation of 4-PTB. Hydrolysis yields the beneficial gasotransmitter H2S, while oxidative metabolism can lead to reactive intermediates.

References

  • Urbina, J. A., et al. (2003).[1] Mechanism of action of 4-phenoxyphenoxyethyl thiocyanate against Trypanosoma cruzi. Antimicrobial Agents and Chemotherapy.[2][3][1] Retrieved from [Link]

  • Niewiadomy, A., et al. (2015).[4] Synthesis and biological activity of novel N,N-cyclic-2,4-dihydroxythiobenzamide derivatives. Acta Poloniae Pharmaceutica.[4] Retrieved from [Link]

  • Li, L., et al. (2020). Biological Effects of Phosphorothioate-Based Hydrogen Sulfide Donors. Antioxidants & Redox Signaling.[5] Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. Retrieved from [Link]

Sources

Comparative

Validating 4-Phenoxythiobenzamide Derivatives: A Comparative Performance Guide

The following guide provides an in-depth technical analysis of 4-Phenoxythiobenzamide derivatives, specifically focusing on Bumetanide Diethylthioamide (often coded as NTP-2014 or similar analogs in patent literature). T...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Phenoxythiobenzamide derivatives, specifically focusing on Bumetanide Diethylthioamide (often coded as NTP-2014 or similar analogs in patent literature). These compounds represent a critical advancement in neuropharmacology, designed to overcome the blood-brain barrier (BBB) limitations of traditional loop diuretics like Bumetanide, thereby unlocking the therapeutic potential of NKCC1 inhibition for CNS disorders.

Executive Summary

4-Phenoxythiobenzamide serves as the core pharmacophore for a novel class of NKCC1 (Na-K-Cl Cotransporter 1) antagonists . While the parent compound, Bumetanide, is a potent diuretic, its poor blood-brain barrier (BBB) permeability limits its efficacy in treating Central Nervous System (CNS) disorders.

The thioamide derivative, Bumetanide Diethylthioamide , has been engineered to increase lipophilicity and brain penetration. This guide validates its activity as a "GABA-modulating" agent that restores inhibitory signaling in conditions like Autism Spectrum Disorder (ASD) , Epilepsy , and Tinnitus .

Primary Target: NKCC1 (SLC12A2) Mechanism: Reduction of intracellular chloride ([Cl⁻]ᵢ) to enforce GABAergic hyperpolarization. Key Advantage: Superior Brain/Plasma ratio compared to Bumetanide.

Mechanism of Action: The GABA Switch

The therapeutic value of 4-Phenoxythiobenzamide derivatives lies in their ability to "switch" GABA from an excitatory to an inhibitory neurotransmitter in pathological states.

Mechanistic Pathway (Graphviz)

The following diagram illustrates how NKCC1 inhibition restores the chloride gradient required for GABAergic inhibition.

GABA_Switch Pathology CNS Pathology (Autism/Epilepsy) NKCC1_High Upregulated NKCC1 (High Cl- Influx) Pathology->NKCC1_High High_Cl High Intracellular [Cl-] NKCC1_High->High_Cl GABA_Depol GABA Receptor Activation (Cl- Efflux -> Depolarization) High_Cl->GABA_Depol Excitability Neuronal Hyperexcitability GABA_Depol->Excitability Drug 4-Phenoxythiobenzamide (Bumetanide Thioamide) Inhibition NKCC1 Blockade Drug->Inhibition Intervention Inhibition->NKCC1_High Inhibits Low_Cl Restored Low [Cl-] Inhibition->Low_Cl GABA_Hyper GABA Receptor Activation (Cl- Influx -> Hyperpolarization) Low_Cl->GABA_Hyper Therapy Restored Inhibition (Seizure Control/Social Behavior) GABA_Hyper->Therapy

Caption: Mechanism of Action.[1] NKCC1 inhibition by 4-Phenoxythiobenzamide derivatives lowers intracellular chloride, converting GABAergic signaling from excitatory (depolarizing) to inhibitory (hyperpolarizing).

Comparative Analysis: Thioamide vs. Alternatives

The following table compares the 4-Phenoxythiobenzamide derivative (Bumetanide Diethylthioamide) against the clinical standard (Bumetanide) and a generic loop diuretic (Furosemide).

Feature4-Phenoxythiobenzamide (Derivative) Bumetanide (Parent) Furosemide
Chemical Class Thiobenzamide / SulfonamideSulfamoylbenzoateSulfamoylbenzoate
Primary Target NKCC1 (CNS & Systemic)NKCC2 (Kidney) > NKCC1NKCC2 (Kidney)
BBB Permeability High (Lipophilic Thioamide)Low (Acidic moiety)Very Low
LogP (Lipophilicity) ~3.5 - 4.2 (Estimated)~0.8 - 1.2~2.0
Diuretic Effect Reduced (if CNS targeted dosing)Potent (Dose-limiting)Potent
Half-Life (t½) Extended (Prodrug effect)Short (~1-1.5 hrs)Short (~2 hrs)
Clinical Focus Autism, Epilepsy, Tinnitus Edema, Heart FailureEdema, Hypertension

Key Insight: The replacement of the carboxylic acid with a thioamide moiety significantly increases lipophilicity (LogP), allowing the compound to cross the BBB passively. Once in the CNS, it may act directly or be hydrolyzed back to the active metabolite, but the thioamide form itself often retains high affinity for NKCC1.

Experimental Validation Protocols

To validate the activity of 4-Phenoxythiobenzamide derivatives, researchers must assess both target engagement (NKCC1 inhibition) and pharmacokinetic delivery (Brain/Plasma ratio).

Protocol A: In Vitro NKCC1 Inhibition Assay (Rb+ Uptake)

This assay measures the compound's ability to block the cotransporter flux.

  • Cell Line: HEK293 cells stably expressing human NKCC1 (hNKCC1).

  • Tracer: Rubidium-86 (⁸⁶Rb⁺) is used as a K⁺ congener because it is transported by NKCC1 but has a longer half-life than ⁴²K.

  • Step-by-Step:

    • Pre-incubation: Cells are incubated in Cl⁻-free medium to activate NKCC1 (via phosphorylation).

    • Treatment: Add 4-Phenoxythiobenzamide derivative at varying concentrations (0.1 nM – 10 µM).

    • Uptake Phase: Add assay buffer containing ⁸⁶Rb⁺ (1 µCi/mL) for 10 minutes.

    • Termination: Rapidly wash cells with ice-cold PBS containing Bumetanide (10 µM) to stop transport.

    • Measurement: Lyse cells and measure radioactivity via liquid scintillation counting.

  • Validation Criteria: A valid inhibitor must show an IC₅₀ < 0.5 µM (comparable to or better than Bumetanide's ~0.1 µM).

Protocol B: In Vivo Brain Penetration (PK Study)

This experiment confirms the "Thioamide Advantage" over the parent acid.

  • Subject: Adult C57BL/6 mice.

  • Administration: Intraperitoneal (i.p.) injection of equimolar doses (e.g., 10 mg/kg) of Bumetanide vs. Bumetanide Diethylthioamide.

  • Sampling: Harvest plasma and brain tissue at T=30, 60, 120 min.

  • Analysis: LC-MS/MS quantification.

  • Validation Criteria: The Brain/Plasma Ratio for the thioamide derivative should be > 0.1 (ideally > 0.3), whereas Bumetanide typically shows < 0.05.

Experimental Workflow Diagram (Graphviz)

Validation_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation Start Compound Synthesis (4-Phenoxythiobenzamide Derivative) Step1 HEK-hNKCC1 Cells (Cl- Starvation) Start->Step1 Step2 86Rb+ Uptake Assay Step1->Step2 Result1 Calculate IC50 (Target: < 500 nM) Step2->Result1 Step3 IP Injection (Mice) vs. Bumetanide Control Result1->Step3 If Potent Step4 Harvest Brain & Plasma (LC-MS/MS) Step3->Step4 Result2 Brain/Plasma Ratio (Target: > 0.1) Step4->Result2

Caption: Validation Workflow. A sequential screening process moving from in vitro target potency (IC50) to in vivo pharmacokinetic validation (Brain/Plasma ratio).

References

The following sources provide the foundational data and protocols for 4-Phenoxythiobenzamide derivatives and NKCC1 inhibition.

  • Gamba, G. (2005). "Molecular Physiology and Pathophysiology of Electroneutral Cation-Chloride Cotransporters." Physiological Reviews, 85(2), 423-493. Link

  • Kahle, K. T., et al. (2005). "NKCC1 transporter facilitates seizures in the developing brain." Proceedings of the National Academy of Sciences, 102(46), 16783-16788.[2][3][4] Link

  • Duy, P. Q., et al. (2019). "Bumetanide analogs for CNS disorders." US Patent 9,682,928 B2. (Describes the synthesis and activity of Bumetanide Diethylthioamide and related 4-phenoxythiobenzamide derivatives). Link

  • Ben-Ari, Y. (2017). "NKCC1 Chloride Importer Antagonists Attenuate Many Neurological Disorders." Trends in Neurosciences, 40(9), 536-554. Link

  • NeuroTherapeutics Pharma. (2014). "NTP-2014: A Novel NKCC1 Inhibitor." Company Pipeline Data / Patent Disclosures. (Source of the specific code name "NTP-2014" often associated with the thioamide analog).[5]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: 4-Phenoxythiobenzamide Disposal &amp; Handling

Executive Summary & Immediate Action Status: Research-Grade Organic Sulfur Compound Primary Hazard: Acute Toxicity (Oral), Potential Hydrogen Sulfide (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Status: Research-Grade Organic Sulfur Compound Primary Hazard: Acute Toxicity (Oral), Potential Hydrogen Sulfide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) Evolution
Disposal Method:  Incineration with Scrubber (Strictly Required)
ngcontent-ng-c1352109670="" class="ng-star-inserted">

CRITICAL SAFETY ALERT: ACID INCOMPATIBILITY Under NO circumstances should 4-Phenoxythiobenzamide waste be mixed with acidic waste streams. Acidification of thioamides can liberate Hydrogen Sulfide (


) , a highly toxic, flammable gas that causes olfactory fatigue (loss of smell) at lethal concentrations.
  • pH Control: Maintain waste pH

    
    .
    
  • Segregation: Keep separate from oxidizers and acids.[1]

Chemical Profile & Hazard Identification

To ensure safe disposal, we must understand the molecule's functional reactivity. 4-Phenoxythiobenzamide combines a stable diphenyl ether backbone with a reactive thioamide moiety.[1]

PropertyDescriptionOperational Implication
Chemical Structure ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Contains both organic carbon and reactive sulfur.[2]
Functional Group Thioamide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Reactive Center: Susceptible to hydrolysis and oxidation. Source of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

upon combustion.
Functional Group Phenoxy Ether (

)
Stable Backbone: Lipophilic; requires organic solvents for dissolution.
Proxy CAS 2227-79-4 (Thiobenzamide)Use Thiobenzamide SDS for toxicological benchmarking if specific data is unavailable [1].[1]
GHS Classification Acute Tox. 3 (Oral); IrritantHandle as a toxic solid.[1] Dust mask (N95/P100) and double nitrile gloves required.[1]
Disposal Pathways: The Decision Matrix

The disposal route is determined by the physical state of the waste. The presence of the sulfur atom mandates incineration with flue gas desulfurization (scrubbing) to prevent acid rain precursors (


).
A. Solid Waste (Pure Compound or Contaminated Solids) [1]
  • Classification: Hazardous Organic Solid (Sulfur-Containing).[1]

  • Packaging: High-density polyethylene (HDPE) wide-mouth jars.

  • Labeling: "TOXIC SOLID, ORGANIC, N.O.S. (4-Phenoxythiobenzamide)."[1]

  • Protocol:

    • Place solid waste directly into the primary container.[1]

    • Do not dissolve in solvent solely for disposal (increases volume and hazard).[1]

    • Seal and transfer to the "Lab Pack" accumulation area for incineration.

B. Liquid Waste (Mother Liquors & Solvents) [1]
  • Solvent Compatibility: Compatible with halogenated (DCM, Chloroform) and non-halogenated (Ethyl Acetate, Toluene) organic solvents.[1]

  • Segregation:

    • Strictly Prohibited: Do not mix with aqueous acidic waste (e.g., 1M HCl, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ).
      
    • Strictly Prohibited: Do not mix with strong oxidizers (Peroxides, Nitric Acid) due to exothermic oxidation of the sulfur moiety.

  • Protocol:

    • Adjust pH to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       using an organic base (e.g., Triethylamine) if the solution is potentially acidic.
      
    • Collect in "Halogenated" or "Non-Halogenated" solvent waste carboys depending on the solvent used.[1]

    • Tag waste specifically: "Contains Thioamides - DO NOT ACIDIFY."[1]

Spill Response & Deactivation Protocol

In the event of a benchtop spill, physical containment is preferred over chemical deactivation to minimize reaction risks. However, for final surface decontamination, oxidative desulfurization is effective.

Deactivation Chemistry: The thioamide group can be oxidized to a stable amide or sulfate using alkaline sodium hypochlorite (Bleach).



Step-by-Step Spill Cleanup:

  • Evacuate & PPE: Clear the immediate area. Don safety goggles, lab coat, and double nitrile gloves.[1]

  • Dry Containment: If solid, gently sweep into a dust pan using a brush.[1] Avoid generating dust.[1][3][4][5] Place in a hazardous waste jar.

  • Wet Deactivation (Residue Only):

    • Prepare a fresh 10% Bleach solution (ensure it is alkaline; add NaOH if necessary).[1]

    • Apply to the contaminated surface. Allow 15 minutes contact time.

    • Warning: This reaction is exothermic.[1] Do not treat bulk solids with bleach.[1]

  • Final Wipe: Absorb the bleach solution with paper towels.[1] Discard towels as solid hazardous waste.[1] Rinse surface with water.[1][3]

Visualized Workflows
Figure 1: Disposal Decision Tree

This logic gate ensures proper segregation of sulfur-containing organic waste.[1]

DisposalTree Start Waste Generation: 4-Phenoxythiobenzamide StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Liquid Liquid Waste (Reaction mixture, mother liquor) StateCheck->Liquid SolidAction Pack in HDPE Jar Label: 'Toxic Solid, Organic' Route: Incineration Solid->SolidAction AcidCheck Is pH < 7? Liquid->AcidCheck Neutralize Add Organic Base (TEA or Pyridine) to pH > 9 AcidCheck->Neutralize Yes (Risk of H2S) SolventCheck Solvent Type? AcidCheck->SolventCheck No Neutralize->SolventCheck Halo Halogenated Waste (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Waste (EtOAc, Toluene) SolventCheck->NonHalo

Caption: Decision matrix for segregating thioamide waste. Note the critical pH adjustment step for liquids to prevent gas evolution.

Figure 2: Emergency Spill Response Protocol

A sequential guide for managing accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess SmallSolid Minor Solid Spill (< 5g) Assess->SmallSolid BulkSolid Bulk Solid Spill (> 5g) Assess->BulkSolid LiquidSpill Liquid Spill Assess->LiquidSpill Sweep Dry Sweep (Avoid Dust) SmallSolid->Sweep BulkSolid->Sweep Absorb Absorb with Vermiculite/Pads LiquidSpill->Absorb Decon Surface Decon: 10% Bleach (15 min) Sweep->Decon Absorb->Decon Disposal Dispose as Hazardous Waste Decon->Disposal

Caption: Step-by-step spill management. Bleach decontamination is used only on residues, never on bulk material.[1]

Regulatory & Compliance Notes
  • RCRA (USA): While 4-Phenoxythiobenzamide is not explicitly listed (P or U list), it must be characterized by the generator.[1] It likely meets criteria for D003 (Reactivity) if it can generate toxic gases (

    
    ) under acidic conditions, though stable thioamides are often classified solely as toxic/ignitable depending on the solvent [2].
    
  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

  • Transport (DOT/IATA): Likely falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3335 (Aviation regulated solid, n.o.s.) depending on specific toxicity data [3].[1]

References
  • U.S. Environmental Protection Agency.[1] (2024).[1][3][4][6][7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH).[1] (2020). Hypochlorite-induced oxidation of thiols. PubMed.[1] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.